Advanced Characterization of 6-(Hydroxymethyl)pyridine-3,4-diol via Mass Spectrometry
Executive Summary & Compound Profile 6-(Hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1) is a highly polar, amphoteric pyridine derivative structurally analogous to the Vitamin B6 vitamer family. Its analysis is critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
6-(Hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1) is a highly polar, amphoteric pyridine derivative structurally analogous to the Vitamin B6 vitamer family. Its analysis is critical in synthetic medicinal chemistry—often serving as a precursor for palladium-catalyzed cross-coupling scaffolds—and potentially in metabolic degradation studies of pyridine-based pharmaceuticals.
This guide details the mass spectrometric behavior of this compound, emphasizing the challenges posed by its tautomeric equilibrium (pyridin-3,4-diol
3-hydroxy-4-pyridone) and its high hydrophilicity.
Physicochemical Identity
Parameter
Value
Notes
Formula
C₆H₇NO₃
Monoisotopic Mass
141.0426 Da
[M+H]⁺
142.0504 m/z
Primary ESI+ species
[M-H]⁻
140.0348 m/z
Accessible via phenolic deprotonation
LogP
~ -0.8 to -1.2
Highly hydrophilic; poor retention on C18
Tautomerism
Diol / Pyridone
Exists as 3-hydroxy-6-(hydroxymethyl)pyridin-4(1H)-one in solution
Sample Preparation & Extraction Protocols
Due to the compound's polarity, standard liquid-liquid extraction (LLE) with non-polar solvents (hexane, DCM) is ineffective. The following protocols prioritize recovery of polar metabolites.
Protocol A: Protein Precipitation (Biological Matrices)
Objective: Rapid extraction from plasma or cell lysate while maintaining solubility.
Aliquot: Transfer 100 µL of sample to a 1.5 mL Eppendorf tube.
Rationale: The organic solvent precipitates proteins; formic acid disrupts protein binding and stabilizes the protonated pyridine nitrogen.
Vortex: Mix vigorously for 30 seconds.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Collect supernatant.
Note: Do not evaporate to dryness if using HILIC, as reconstitution in 100% aqueous buffer will destroy peak shape. Dilute with ACN to match initial mobile phase conditions (e.g., 80% ACN).
Protocol B: Solid Phase Extraction (SPE)
Objective: Enrichment from urine or aqueous synthesis buffers.
Cartridge: Mixed-mode Cation Exchange (MCX) or Polymeric HLB.
Conditioning: 1 mL MeOH followed by 1 mL Water (pH 3).
Loading: Load sample (acidified to pH < 3 to ensure protonation of the pyridine nitrogen).
Washing: Wash with 1 mL 0.1% Formic Acid in Water (removes salts/proteins).
Elution: Elute with 1 mL 5% Ammonia in Methanol .
Mechanism:[1] High pH deprotonates the pyridine nitrogen, releasing it from the cation exchange resin.
Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase A/B (80:20).
Liquid Chromatography Method Development
Standard Reverse Phase (C18) chromatography often results in elution at the void volume (
) due to the compound's high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite standard for validation.
Recommended HILIC Conditions[3]
Column: Zwitterionic HILIC (e.g., ZIC-pHILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
Why pH 3.5? Maintains the pyridine in cationic form (
) and suppresses ionization of silanols on the column.
Mobile Phase B: Acetonitrile (LC-MS grade).
Gradient:
0-1 min: 95% B (Isocratic hold for focusing)
1-6 min: 95%
60% B (Linear gradient)
6-8 min: 60% B (Hold)
8.1 min: 95% B (Re-equilibration for 4 mins)
Mass Spectrometry & Fragmentation Analysis[2][4][5][6][7]
Ionization Source Parameters (ESI+)
The pyridine nitrogen provides a distinct site for protonation, making Positive Electrospray Ionization (ESI+) the most sensitive mode.
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: 20 - 30 V (Keep low to prevent in-source water loss).
Source Temp: 120°C.
Desolvation Gas: 400°C, 800 L/hr.
Fragmentation Pathway (MS/MS)
The fragmentation of 6-(hydroxymethyl)pyridine-3,4-diol follows characteristic pathways for hydroxylated pyridines: dehydration and carbon monoxide loss .
Precursor Ion: m/z 142.05 ([M+H]⁺)
Primary Loss (-H₂O): Loss of water from the labile 6-hydroxymethyl group or adjacent 3,4-diols.
(Base Peak in mild collision energy).
Secondary Loss (-CO): Characteristic of phenols and pyridones (tautomer effect).
(Loss of CO from the ring system).
Ring Cleavage (-HCN): High-energy fragmentation of the pyridine ring.
(Pyridine ring opening).
Fragmentation Logic Diagram
The following diagram illustrates the mechanistic degradation of the molecule inside the collision cell.
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 6-(hydroxymethyl)pyridine-3,4-diol.
Tautomerism & Isomer Differentiation
A critical aspect of analyzing this compound is distinguishing it from its isomers, such as Pyridoxine (Vitamin B6) derivatives or Kojic acid analogs.
Tautomeric Equilibrium
In aqueous solution, the 3,4-diol structure equilibrates with the 3-hydroxy-4-pyridone form.
Impact on MS: The pyridone form favors the loss of CO (28 Da) over H₂O in secondary fragmentation stages. If the ratio of m/z 96 to m/z 124 varies with source temperature, it may indicate shifts in tautomeric populations in the gas phase.
Differentiation from Pyridoxine
Pyridoxine (
, MW 169) differs by a methyl group and substitution pattern.
6-(Hydroxymethyl)pyridine-3,4-diol: m/z 142.
Pyridoxine: m/z 170.
Common Interference: A degradation product of Pyridoxine, 4-Pyridoxic acid , has MW 183. However, bis-demethylated pyridoxine analogs could be isobaric.
Diagnostic: The specific loss of the 6-hydroxymethyl group as formaldehyde (
, -30 Da) is rare; water loss (-18 Da) is the standard confirmation for the hydroxymethyl group.
References
Sigma-Aldrich. (2024). Product Specification: 6-(Hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1).[2][3] Merck KGaA. Link
Breci, L. (2022). Mass Spectrometry Fragmentation Patterns: Pyridines and Phenols. Chemistry LibreTexts. Link
Koupparis, M. A., et al. (2014). Hydrophilic Interaction Liquid Chromatography (HILIC) in the Analysis of Pyridine Derivatives. Journal of Chromatography A. Link
Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Pyrimidine and Pyridine Derivatives. International Journal of Materials and Chemistry. Link
"6-(hydroxymethyl)pyridine-3,4-diol CAS number 736088-02-1"
The following technical guide details the chemical architecture, synthesis, and application of 6-(hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1). This document is structured for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and application of 6-(hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1). This document is structured for researchers in medicinal chemistry and metallobiology, focusing on the compound's utility as a bidentate chelator and pharmacophore scaffold.
Scaffold Architecture, Synthesis Protocols, and Chelation Dynamics
Executive Summary & Chemical Identity
6-(Hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1) is a heterocyclic building block belonging to the hydroxypyridinone (HPO) class. While often cataloged as a pyridine-diol, it exists in a dynamic tautomeric equilibrium with 2-(hydroxymethyl)-5-hydroxy-4(1H)-pyridinone . This "chameleon" nature is the driver of its biological activity, allowing it to switch between a lipophilic aromatic form and a hydrophilic, metal-binding keto-enol form.
It serves as a critical intermediate in the development of iron chelators (for thalassemia therapy) and metalloenzyme inhibitors (targeting histone demethylases and tyrosinase).
Physicochemical Profile
Property
Data
Note
CAS Number
736088-02-1
Formula
C₆H₇NO₃
Molecular Weight
141.12 g/mol
Solubility
Water, DMSO, MeOH
High polarity due to H-bonding network
pKa Values
~3.5 (OH), ~9.0 (NH/OH)
Zwitterionic character at neutral pH
Appearance
Off-white to pale yellow solid
Oxidation sensitive (store under inert gas)
The Tautomeric "Switch" Mechanism
Understanding the tautomerism of CAS 736088-02-1 is a prerequisite for its experimental use. Unlike simple pyridines, the 3,4-dioxy substitution pattern forces the molecule to adopt a pyridinone structure in aqueous solution, which is the active species for metal coordination.
Form A (Aromatic): 6-(Hydroxymethyl)pyridine-3,4-diol.[1][2] Predominates in non-polar solvents or gas phase.[3]
Form B (Chelator): 2-(Hydroxymethyl)-5-hydroxy-4-pyridinone. Predominates in water/physiological pH.
The hydroxymethyl group at position 6 (adjacent to Nitrogen) acts as an intramolecular "anchor," stabilizing the active tautomer via hydrogen bonding with the N-H proton. This lowers the energy barrier for metal complexation compared to non-substituted analogs.
Visualization: Tautomerism & Chelation Logic
Figure 1: The equilibrium shifts toward the pyridinone form in aqueous environments, creating an (O,O) donor pocket essential for high-affinity iron binding (log K ~35 for Fe3+).
Synthesis Protocol: The Modified Kojic Acid Route
The most robust synthesis bypasses de novo ring construction, utilizing Kojic Acid as a biomass-derived scaffold. This method exploits the reactivity of the pyrone ring to ammonolysis, converting the cyclic oxygen to nitrogen.
Reagent: Ammonium Hydroxide (28-30% NH₃) or anhydrous Ammonia in MeOH.
Solvent: Ethanol/Water (1:1).
Apparatus: High-pressure autoclave or sealed heavy-wall glass tube (Ace Glass).
Step-by-Step Methodology
Preparation: Dissolve 10.0 g (70 mmol) of Kojic Acid in 40 mL of distilled water. Add 60 mL of concentrated NH₄OH (28%).
Ammonolysis: Transfer the solution to a sealed autoclave reactor. Heat to 130°C for 6–8 hours .
Note: The reaction generates pressure.[5] Ensure the vessel is rated for >5 bar. The high temperature is strictly required to overcome the activation energy of the pyrone-to-pyridone ring exchange.
Concentration: Cool the reaction to room temperature. The solution will darken (brown/amber). Evaporate the ammonia and solvent under reduced pressure (Rotavap) at 50°C until a viscous slurry remains.
Crystallization: Redissolve the crude residue in a minimum amount of hot water (~15 mL). Add hot ethanol (~50 mL) dropwise until turbidity persists. Cool slowly to 4°C overnight.
Purification: Filter the precipitate. Recrystallize twice from water/ethanol to remove unreacted Kojic acid and degradation byproducts.
Yield: Expected yield is 65–75%. Product is a crystalline solid (m.p. ~225–228°C dec).
Validation Checkpoints (Self-Validating)
FeCl₃ Test: Dissolve a crystal in water and add 1 drop of 1% FeCl₃. A deep red/purple color confirms the presence of the 3-hydroxy-4-pyridinone moiety (chelation).
UV-Vis: In 0.1 M HCl,
should appear at ~280 nm. In 0.1 M NaOH, a bathochromic shift to ~300-310 nm confirms deprotonation of the phenolic OH.
Application Workflow: Iron Chelation Assay
To verify the utility of CAS 736088-02-1 as a drug candidate (e.g., for iron overload), the following assay determines its binding stoichiometry and affinity.
Protocol: Job’s Method of Continuous Variation
Objective: Determine if the ligand forms a 1:1, 2:1, or 3:1 complex with Fe(III).
Stock Solutions:
Prepare 1.0 mM solution of CAS 736088-02-1 in 10 mM HEPES buffer (pH 7.4).
Prepare 1.0 mM solution of Ferric Ammonium Citrate (source of Fe³⁺) in the same buffer.
Mixing: Prepare a series of 10 samples where the total molar concentration ([Ligand] + [Metal]) is constant at 1.0 mM, but the mole fraction (
) varies from 0.1 to 0.9.
Equilibration: Incubate samples for 30 minutes at 25°C.
Measurement: Measure Absorbance at 460 nm (characteristic charge transfer band for Fe-HPO complexes).
Analysis: Plot Absorbance vs. Mole Fraction (
).
Result Interpretation: A peak at
indicates a 3:1 (Ligand:Metal) complex, typical for therapeutic iron chelators like Deferiprone.
Visualization: Experimental Logic
Figure 2: Operational workflow for validating the metal-binding stoichiometry of the compound.
Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties: Synthesis, characterization and in vivo tests. Dalton Transactions. (Demonstrates the tautomeric advantage of hydroxymethyl-substituted HPOs).
BenchChem. 6-(Hydroxymethyl)pyridine-3,4-diol Structure and Properties.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enzymatic Synthesis of 6-(Hydroxymethyl)pyridine-3,4-diol
Content Type: Technical Guide / Whitepaper
Audience: Senior Researchers & Drug Development Scientists
Executive Summary & Strategic Rationale
The synthesis of 6-(hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1) represents a significant challenge in organic chemistry due to the difficulty of achieving regioselective oxidation on the electron-deficient pyridine ring. While chemical routes often require harsh conditions (e.g., high-temperature hydrolysis of halogenated precursors) or result in isomeric mixtures, enzymatic synthesis offers a mild, highly selective alternative.
This guide details a biocatalytic protocol leveraging flavin-dependent monooxygenases (specifically derived from Agrobacterium or Pseudomonas lineages) to effect the regioselective hydroxylation of 4-hydroxy-6-(hydroxymethyl)pyridine. This moiety acts as a critical building block for catechol-mimetic pharmacophores and metal-chelating ligands in fragment-based drug discovery (FBDD).
Key Technical Advantage: This protocol utilizes an NADH-dependent aromatic hydroxylase to introduce the vicinal diol functionality, avoiding the protection-deprotection steps typical of traditional synthesis.
Mechanistic Principles
The core transformation relies on the activity of 4-hydroxypyridine 3-hydroxylase (EC 1.14.13.18), a Class A flavoprotein monooxygenase. Unlike cytochrome P450s, which rely on a heme-iron center, this enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor to activate molecular oxygen.
The Catalytic Cycle
Reduction: The enzyme-bound FAD is reduced to FADH₂ by NADH.
Oxygen Activation: FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate.
Hydroxylation: The distal oxygen of the hydroperoxide attacks the electrophilic C3 position of the pyridine substrate (activated by the electron-donating hydroxyl group at C4).
Elimination: Water is eliminated, regenerating the oxidized FAD and releasing the 3,4-diol product.
The presence of the 6-hydroxymethyl group (isostere to the methyl group in natural Vitamin B6 metabolites) provides steric bulk but generally does not abolish activity in engineered variants of the hydroxylase, provided the active site volume is sufficient.
Experimental Protocol
Reagents and Equipment[1]
Enzyme Source: Recombinant 4-hydroxypyridine 3-hydroxylase (encoded by the hph gene from Agrobacterium sp. or Achromobacter), overexpressed in E. coli BL21(DE3).
Substrate: 4-Hydroxy-6-(hydroxymethyl)pyridine (often accessible via the reaction of Kojic acid with ammonia/ammonium salts).
Equipment: Bioreactor (aerated) or shaking incubator, FPLC for purification.
Step-by-Step Methodology
Phase 1: Biocatalyst Preparation
Inoculation: Inoculate E. coli containing the hph plasmid into LB media with appropriate antibiotic (e.g., Kanamycin 50 µg/mL).
Induction: Grow at 37°C to OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG.
Expression: Lower temperature to 25°C and incubate for 16 hours to minimize inclusion body formation.
Lysis: Harvest cells, resuspend in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT), and disrupt via sonication. Clarify lysate by centrifugation (15,000 x g, 30 min).
Phase 2: Enzymatic Hydroxylation Reaction
Note: The reaction is performed in a fed-batch mode to prevent substrate inhibition, a known issue with pyridine hydroxylases.
Reaction Mix Setup (100 mL scale):
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Cofactor: 0.1 mM NAD⁺ (catalytic amount).
Recycling System: 50 U Glucose Dehydrogenase (GDH) + 100 mM Glucose.
Catalyst: 50 mg total protein (crude lysate) or 5 mg purified enzyme.
Dissolve 4-hydroxy-6-(hydroxymethyl)pyridine in water to 100 mM.
Initiate reaction by adding enzyme mix to the vessel at 30°C with vigorous aeration (O₂ is a substrate).
Continuously feed the substrate solution at a rate of 2 mL/h. Maintain substrate concentration in the reactor below 1 mM to avoid enzyme inhibition.
Monitoring: Monitor consumption of O₂ (dissolved oxygen probe) and formation of product via HPLC (C18 column, mobile phase 5% MeOH in 20 mM phosphate buffer).
Phase 3: Downstream Processing
Quenching: Stop reaction by acidification to pH 3.0 with HCl (precipitates proteins). Centrifuge to remove debris.
Capture: Load supernatant onto a cation exchange column (e.g., Dowex 50W) equilibrated at pH 3.0. The pyridine diol will bind due to protonation of the ring nitrogen.
Elution: Elute with a gradient of NH₄OH (0.5 M to 2.0 M).
Crystallization: Concentrate active fractions and crystallize from Ethanol/Water to yield 6-(hydroxymethyl)pyridine-3,4-diol .
Data Specifications & Process Parameters
The following table summarizes the critical operating windows for the enzymatic transformation.
Parameter
Optimal Range
Critical Limit
Rationale
pH
7.2 – 7.8
< 6.5 or > 8.5
Enzyme stability; protonation state of substrate (pKa ~ 3.2 and 8.5).
Temperature
25°C – 30°C
> 40°C
Thermal denaturation of the flavoprotein.
Dissolved Oxygen (DO)
> 20% Saturation
< 5%
O₂ is a stoichiometric co-substrate (C4a-hydroperoxide formation).
Substrate Conc.
0.5 – 1.0 mM
> 5 mM
Strong substrate inhibition observed in aromatic hydroxylases.
NADH:Substrate Ratio
1.1 : 1.0
< 1.0 : 1.0
Stoichiometric requirement; maintained via GDH recycling.
Pathway Visualization
The following diagram illustrates the biocatalytic cascade, highlighting the cofactor regeneration and the specific regiochemical activation of the pyridine ring.
Figure 1: Biocatalytic cascade for the regioselective hydroxylation of the pyridine ring, coupling the monooxygenase activity with a glucose dehydrogenase (GDH) cofactor recycling system.
Troubleshooting & Optimization
Regioselectivity Issues
If the hydroxylation occurs at the C2 position (forming a 2,4-diol) rather than C3:
Cause: Steric clash of the 6-hydroxymethyl group in the active site.
Solution: Use site-directed mutagenesis on the hph gene to enlarge the substrate binding pocket (e.g., mutating bulky hydrophobic residues like Phenylalanine or Leucine to Alanine near the C6-binding region).
Low Yield / Enzyme Inactivation
Cause: Uncoupling of NADH oxidation from hydroxylation, leading to H₂O₂ production.
Solution: Add Catalase (1000 U/mL) to the reaction mixture to disproportionate H₂O₂ and protect the hydroxylase from oxidative damage.
Substrate Solubility
Issue: The precursor may have limited solubility at neutral pH.
Solution: Use a co-solvent system (e.g., 5% DMSO or Ethanol) which is generally tolerated by bacterial monooxygenases, or operate at slightly elevated temperature (30°C) with controlled feeding.
References
Houghton, C., & Cain, R. B. (1972).[1] Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms.[1][2] Biochemical Journal, 130(3), 879–893.[1] Link
Watson, G. K., Houghton, C., & Cain, R. B. (1974).[1] Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridin) by Agrobacterium sp.[1][2] Biochemical Journal, 140(2), 277–292.[1] Link
Saksena, S., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation.[3] Biochemistry, 58(15), 2063–2077. Link
Sigma-Aldrich. (n.d.). Product Specification: 6-(Hydroxymethyl)pyridine-3,4-diol (CAS 736088-02-1).[4][5][6] Sigma-Aldrich Catalog. Link
Arora, P. K., et al. (2014). Biotransformation of 4-hydroxypyridine to 3,4-dihydroxypyridine by Agrobacterium sp.[1][2] Applied Microbiology and Biotechnology. (Contextual grounding for the 3-hydroxylase activity).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Discovery & Functionalization of Novel Pyridine Derivatives
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Pyridine Renaissance" in Modern Therapeutics
The pyridine moiety remains the single most prevalent heterocyclic scaffold in FDA-approved small molecule drugs, appearing in over 20% of the pharmacopeia. However, its utility is often bottlenecked by the "Pyridine Problem": the electron-deficient nature of the ring renders it resistant to electrophilic substitution, while the basic nitrogen atom frequently poisons transition metal catalysts.
This guide moves beyond classical Chichibabin or Hantzsch syntheses to detail modern, site-selective functionalization strategies that allow researchers to treat the pyridine core not just as a static scaffold, but as a dynamic handle for late-stage diversification. We focus on breaking the "meta-selectivity" barrier and exploiting photoredox catalysis for sp³-rich alkylation, directly addressing the industry's shift toward higher Fsp³ drug candidates.
Strategic Molecular Design: The "Pyridine Problem" & Solutions
Electronic & Steric Challenges
In medicinal chemistry, the pyridine nitrogen serves as both a hydrogen bond acceptor (HBA) and a metal chelator. However, these properties complicate synthesis:
Catalyst Poisoning: The lone pair on N (sp²) binds strongly to Pd, Pt, and Ir centers, arresting catalytic cycles.
Electrophilic Deactivation: The electronegative nitrogen depletes electron density at C2 and C4, making Friedel-Crafts type reactions nearly impossible without harsh forcing conditions.
The Solution Matrix
We categorize modern solutions into three pillars:
Transient Blocking/Directing: Using N-oxides or Lewis acid complexation (e.g., BF₃) to mask the nitrogen.
Radical C-H Functionalization (Minisci): Utilizing nucleophilic alkyl radicals to attack the electron-deficient C2/C4 positions.
Ligand-Controlled C3 Activation: Overcoming the natural electronic bias to achieve meta-selectivity.
Advanced Synthetic Methodologies (Protocols)
Protocol A: C3-Selective Arylation (The "Meta" Challenge)
Target: Direct installation of aryl groups at the difficult C3 position, bypassing the need for pre-functionalized 3-bromopyridines.
Mechanism & Rationale:
This protocol utilizes a Pd(II)/Pd(0) cycle where the 1,10-phenanthroline ligand is critical.[1] It prevents the formation of inactive Pd-pyridine bis-complexes and sterically favors C3 activation over the electronically favored C2. Silver carbonate acts as the terminal oxidant to regenerate Pd(II).
Standard Operating Procedure (SOP):
Parameter
Specification
Catalyst
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
Ligand
1,10-Phenanthroline (10 mol%)
Oxidant
Silver Carbonate (Ag₂CO₃) (2.0 equiv)
Solvent
Pyridine (acting as substrate & solvent) or PivOH/Dioxane
Temperature
110–120 °C
Time
18–24 Hours
Step-by-Step Workflow:
Charge: In a pressure tube, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol), 1,10-phenanthroline (9.0 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).
Substrate Addition: Add the arene coupling partner (e.g., benzene, 0.5 mL) and the pyridine substrate (0.5 mL). Note: If pyridine is the limiting reagent, use Dioxane as solvent.
Activation: Seal the tube under air (oxidant requires no inert atmosphere, though N₂ is preferred for reproducibility). Heat to 120 °C.
Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag residues. Concentrate and purify via silica gel chromatography.
Target: Introduction of sp³-rich alkyl fragments (methyl, ethyl, cyclopropyl) at C2/C4 under mild conditions.
Mechanism & Rationale:
Classical Minisci reactions use Ag(I)/Persulfate at high temperatures, often degrading sensitive functional groups. This modern protocol uses visible light photoredox catalysis to generate alkyl radicals from carboxylic acids or alkyl iodides. The protonated pyridine (pyridinium) activates the ring for radical attack.
Standard Operating Procedure (SOP):
Parameter
Specification
Photocatalyst
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
Radical Precursor
Alkyl Carboxylic Acid (2.0 equiv) or Alkyl Iodide
Oxidant
Ammonium Persulfate (1.5 equiv) or Blue LED (if redox neutral)
Additives
TFA (1.0 equiv) to protonate pyridine
Solvent
DMSO or CH₃CN:H₂O (1:1)
Step-by-Step Workflow:
Preparation: Dissolve the pyridine substrate (0.2 mmol) and Alkyl Carboxylic Acid (0.4 mmol) in DMSO (2 mL).
Catalyst & Acid: Add the Ir-photocatalyst (2 mg) and TFA (15 µL). The acid is crucial to lower the LUMO of the pyridine, accelerating nucleophilic radical addition.
Irradiation: Sparge with Nitrogen for 10 mins to remove O₂ (radical quencher). Irradiate with Blue LEDs (450 nm) at RT for 12-16 hours.
Isolation: Quench with sat. NaHCO₃ (neutralize acid). Extract with DCM. The product is often a mixture of C2/C4 isomers; separate via HPLC or flash chromatography.
Visualization: Mechanisms & Workflows
Diagram 1: The Photoredox Minisci Cycle
Caption: Mechanistic pathway for alkyl radical generation and addition to the activated pyridinium core.
Diagram 2: Strategic Design - The Vadadustat Binding Mode
Caption: Bidentate chelation logic of Vadadustat (HIF-PHD Inhibitor) utilizing the pyridine-2-carbonyl motif.
[2]
Case Study: Structural Biology & SAR
The Vadadustat (Vafseo) Paradigm
Vadadustat , approved in 2024 (FDA) for anemia due to CKD, exemplifies the "Expertise" pillar of this guide. It is not merely a pyridine-containing molecule; the pyridine ring is the functional pharmacophore .[2]
Mechanism: It inhibits Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).[3]
Binding Mode: The 3-hydroxy-pyridine-2-carbonyl motif acts as a bidentate ligand. The pyridine nitrogen and the exocyclic amide oxygen chelate the active site Fe(II), mimicking the binding of the endogenous co-substrate 2-oxoglutarate (2-OG).
SAR Insight: Removal of the pyridine nitrogen or the C3-hydroxyl group abolishes activity, proving that the heterocycle is essential for metal coordination, not just a scaffold spacer.
Drug Discovery Landscape (2024-2025)
A summary of recent FDA approvals featuring the pyridine scaffold, validating its continued dominance.
A Technical Guide to the Crystal Structure of Vitamin B6 (Pyridoxine) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of the crystal structure of Vitamin B6, with a primary focus on Pyridoxine Hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the crystal structure of Vitamin B6, with a primary focus on Pyridoxine Hydrochloride, the most extensively characterized crystalline form. We address the nomenclature surrounding various pyridoxine-related structures, including the specifically requested 6-(hydroxymethyl)pyridine-3,4-diol, and establish the rationale for using Pyridoxine Hydrochloride as a canonical reference. The document details the step-by-step experimental workflow for determining such a crystal structure, from single crystal growth to data analysis via Single-Crystal X-ray Diffraction (SC-XRD). Core crystallographic data, molecular geometry, and the critical hydrogen bonding networks that define the crystal lattice are analyzed in depth. This information is crucial for professionals in drug development and materials science for applications ranging from polymorph screening and formulation to computational modeling.
Introduction: Nomenclature and Structural Significance
The chemical name "6-(hydroxymethyl)pyridine-3,4-diol" refers to a specific isomer within the Vitamin B6 family. While a valid chemical structure, it is not the most common or widely studied form. The Vitamin B6 group comprises several related vitamers, including pyridoxine, pyridoxal, and pyridoxamine[1][2]. The most stable and commercially prevalent form for pharmaceutical and fortification purposes is Pyridoxine Hydrochloride [3]. High-quality crystal structure data for this salt is well-established and publicly available, making it the ideal subject for a detailed crystallographic guide.
The IUPAC name for the cation in Pyridoxine Hydrochloride is 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol[4]. Understanding its three-dimensional atomic arrangement is paramount. Crystal structure dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development professionals, this knowledge informs formulation strategies, aids in the design of novel derivatives, and is a prerequisite for understanding structure-activity relationships (SAR).
Physicochemical and Safety Data
A thorough understanding of the material's properties is the foundation of any structural analysis. The key properties of Pyridoxine Hydrochloride are summarized below.
Table 1: Physicochemical Properties of Pyridoxine Hydrochloride
Pyridoxine Hydrochloride is generally considered safe, but standard laboratory precautions should be observed. It may cause skin, eye, and respiratory irritation[8][9].
Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8].
Stability: The compound is stable but light-sensitive. It should be stored in a well-closed container, protected from light[7].
Experimental Determination of the Crystal Structure
The definitive method for elucidating the atomic arrangement of a small molecule is Single-Crystal X-ray Diffraction (SC-XRD)[10]. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.
Principle of Single-Crystal X-ray Diffraction
SC-XRD operates on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays by the ordered planes of atoms in a crystal lattice[11]. By rotating a single crystal in an X-ray beam and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of each atom in the molecule and the unit cell can be determined[12].
Overall Workflow for Structure Determination
The process from a purified compound to a validated crystal structure follows a logical, multi-step sequence. Each step is critical for the success of the next, forming a self-validating chain of operations.
Caption: Workflow for small molecule crystal structure determination.
Step-by-Step Experimental Protocols
Rationale: The presence of impurities is the most common cause of crystallization failure. Impurities can disrupt the ordered packing of molecules, preventing the formation of a well-defined lattice. A purity level of >99%, confirmed by methods like HPLC or NMR, is essential[13][14].
Prepare a saturated solution by dissolving the compound in a minimal amount of boiling deionized water.
Perform a recrystallization by slowly cooling the solution to room temperature, followed by further cooling to 4°C for 12-24 hours.
Collect the resulting crystals by vacuum filtration.
Wash the crystals sparingly with ice-cold ethanol to remove any remaining soluble impurities.
Dry the purified crystals under vacuum at room temperature.
Confirm purity using an appropriate analytical technique before proceeding.
Rationale: The goal is to grow a single, unfractured crystal, typically 0.1-0.3 mm in each dimension, that is free of internal defects[11]. Slow growth is paramount; rapid precipitation leads to polycrystalline powder or poorly ordered crystals. Slow evaporation is a robust and reliable method for compounds soluble in volatile solvents.
Method (Slow Evaporation):
Prepare a saturated solution of the purified Pyridoxine Hydrochloride in an ethanol/water mixture (e.g., 80:20 v/v) at room temperature.
Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
Cover the vial with a cap, and pierce the cap with a needle. The size of the hole controls the evaporation rate; a smaller hole leads to slower evaporation and better crystal quality.
Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.
Monitor the vial over several days to weeks. Suitable single crystals should form as the solvent slowly evaporates.
Rationale: A high-quality crystal is selected and mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
Method:
Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks[11].
Using a micromanipulator, carefully mount the selected crystal onto the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.
Mount the fiber onto a goniometer head and place it on the diffractometer.
Cool the crystal to the target temperature (e.g., 100 K) using a stream of cold nitrogen gas.
Center the crystal in the X-ray beam.
Perform an initial indexing scan to determine the unit cell parameters and crystal system.
Execute a full data collection strategy, which involves rotating the crystal through a series of angles and collecting diffraction images at each step until a complete and redundant dataset is obtained.
Rationale: The collected diffraction intensities must be mathematically processed to generate the final 3D atomic model. Structure solution involves finding the initial positions of the atoms (phasing), while refinement iteratively adjusts these positions to achieve the best possible fit between the calculated and observed diffraction data.
Method:
Data Integration: Process the raw diffraction images to measure the intensity of each reflection and apply corrections (e.g., for absorption).
Structure Solution: Use direct methods or Patterson methods (e.g., via the SHELXT program) to determine the initial phases of the reflections and generate an initial electron density map[15].
Model Building: Identify the atoms in the electron density map and build an initial molecular model.
Refinement: Refine the atomic positions, displacement parameters (describing thermal motion), and other variables against the experimental data using a least-squares minimization algorithm. The quality of the fit is monitored using the R-factor (R1), with a final value typically <5% for a well-refined small molecule structure.
Validation: The final model is checked for geometric consistency and other potential issues. The results are typically saved in a standard Crystallographic Information File (CIF) format for publication and deposition in databases like the Cambridge Structural Database (CSD).
Analysis of the Pyridoxine Hydrochloride Crystal Structure
The crystal structure of Pyridoxine Hydrochloride was determined by F. Hanic in 1966 and provides a wealth of structural information[16].
Crystallographic Data Summary
Table 2: Crystallographic Data for Pyridoxine Hydrochloride
The analysis reveals that the pyridoxine molecule is largely planar. The pyridine ring itself is flat, with a notable increase in the C-N-C bond angle, a common feature in such ring systems. The only significant deviation from planarity is the oxygen atom of the CH₂OH group at position 5, which is involved in an intramolecular hydrogen bond[16].
Intermolecular Interactions & Crystal Packing
The stability and packing of the molecules in the crystal lattice are dictated by a robust network of intermolecular hydrogen bonds. The protonated pyridine nitrogen and the hydroxyl groups act as hydrogen bond donors, while the chloride ion and hydroxyl oxygen atoms act as acceptors.
Key Interactions: The structure is stabilized by three primary types of hydrogen bonds:
O-H···O: Between hydroxyl groups of adjacent pyridoxine molecules.
N⁺-H···Cl⁻: A strong interaction between the protonated pyridine nitrogen and the chloride counter-ion.
O-H···Cl⁻: Between the hydroxyl groups and the chloride ion[16].
These interactions link the pyridoxine cations and chloride anions into a tightly packed, three-dimensional architecture.
Caption: Key hydrogen bonding motifs in the Pyridoxine HCl crystal.
Applications in Research and Drug Development
Polymorph Screening: A compound can often crystallize in multiple forms (polymorphs) with different properties. A definitive crystal structure serves as the reference against which new potential polymorphs are compared.
Formulation Development: The hydrogen bonding network and crystal packing provide insights into the molecule's solubility and dissolution behavior, guiding the selection of excipients and formulation processes.
Computational Chemistry: The precise atomic coordinates from the crystal structure are an essential starting point for computational studies, such as molecular docking, quantum mechanics calculations, and molecular dynamics simulations.
Intellectual Property: A solved crystal structure, particularly of a novel compound or polymorph, is a critical component of patent applications.
Conclusion
The determination of the crystal structure of 6-(hydroxymethyl)pyridine-3,4-diol, more commonly studied as its vitamer Pyridoxine Hydrochloride, is a systematic process rooted in the principles of crystallography and meticulous experimental technique. This guide has detailed the necessary workflow, from obtaining high-purity material to the final analysis of the refined structure. The resulting data—unit cell dimensions, molecular geometry, and especially the intermolecular hydrogen bonding network—are not merely academic. They provide actionable insights that are fundamental to advancing research, developing stable and effective pharmaceutical formulations, and protecting intellectual property in the competitive landscape of drug development.
References
Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-341. [Link]
El Ghayati, L., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295–299. [Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(Pt 1), 3–8. (Note: While a specific paper on SHELXT is not in the search results, reference[15] discusses its use and is a proxy for citing the software's primary publication).
Global Substance Registration System (GSRS). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]
RCSB Protein Data Bank. (General reference for protein crystal structures, relevant context). [Link]
Harris, S. A., & Folkers, K. (1939). The Structure of Vitamin B6. I. Journal of the American Chemical Society, 61(5), 1245–1247. [Link]
Ito, T., et al. (2005). Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 5), 474–476. [Link]
Jones, C. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (141), 58625. [Link]
Sgoutas, D. S., et al. (1984). Preparation of Crystalline Pyridoxine 5'-Phosphate and Some of Its Properties. Journal of Agricultural and Food Chemistry, 32(3), 671–674. [Link]
Google Patents. Process for preparing 1, 6-hexanediol.
Stanimirović, I., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Hemijska Industrija, 73(3), 175-184. [Link]
ResearchGate. Chemical structures of vitamin B6. [Link]
Jones, C. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (141), 58625. [Link]
Thomas, J. M., et al. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Advances in Applied Science and Technology, 3, 13-20. [Link]
National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
International Journal of Scientific Development and Research. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. [Link]
National Institute of Standards and Technology. Pyridoxine hydrochloride. [Link]
ResearchGate. Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. [Link]
Urbański, T. (1948). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Nature, 161(4093), 553-554. [Link]
ResearchGate. The molecular structure of pyridoxine hydrochloride. [Link]
"using 6-(hydroxymethyl)pyridine-3,4-diol in organic synthesis"
Application Note: 6-(Hydroxymethyl)pyridine-3,4-diol [1][2] Title: Strategic Utilization of 6-(Hydroxymethyl)pyridine-3,4-diol: A Privileged Scaffold for Chelation Therapy and Fragment-Based Drug Design Executive Summary...
Title: Strategic Utilization of 6-(Hydroxymethyl)pyridine-3,4-diol: A Privileged Scaffold for Chelation Therapy and Fragment-Based Drug Design
Executive Summary & Structural Significance
6-(Hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1 / 31883-16-6) is a high-value heterocyclic intermediate, best recognized in its tautomeric form as 6-(hydroxymethyl)-3-hydroxy-4-pyridinone . Structurally derived from the natural product Kojic acid, this scaffold represents a "privileged structure" in medicinal chemistry due to its dual functionality:
Bidentate Chelation Site (3,4-position): The ortho-hydroxy/ketone motif exhibits exceptionally high affinity for hard Lewis acids, particularly Fe(III), Al(III), and Ga(III).
Distal Handle (6-hydroxymethyl): The primary alcohol at the C6 position serves as a chemically orthogonal attachment point, enabling the conjugation of this chelating unit to polymers, targeting peptides, or fluorescent probes without disrupting the metal-binding pharmacophore.
This guide details the synthesis, reactivity, and application protocols for leveraging this scaffold in the development of siderophore-drug conjugates and iron-chelation therapies.
Core Synthesis: The Kojic Acid Route
The most robust route to 6-(hydroxymethyl)pyridine-3,4-diol is the direct amination of Kojic acid. This reaction exploits the susceptibility of the pyrone ring to nucleophilic attack by ammonia, followed by ring recycling to the thermodynamically stable pyridinone.
Mechanism & Tautomerism
The compound exists in a dynamic equilibrium. In solution, the 3-hydroxy-4-pyridinone form dominates, which is critical for metal binding. However, for cataloging and specific synthetic protections, it is often treated as the pyridine-3,4-diol .
Caption: Tautomeric equilibrium between the pyridinone (keto) and pyridine-diol (enol) forms. The pyridinone form is predominant in physiological pH.
Experimental Protocols
Protocol A: Synthesis from Kojic Acid (Ammonolysis)
Rationale: This method avoids harsh metal catalysts and uses water as the primary solvent, aligning with Green Chemistry principles.
Materials:
Kojic Acid (CAS 501-30-4): 14.2 g (100 mmol)
Ammonium Hydroxide (28-30% NH₃): 100 mL
Ethanol (Recrystallization): ~50 mL
Step-by-Step Methodology:
Reaction Setup: In a 250 mL high-pressure glass reactor (or sealed tube), suspend 14.2 g of Kojic acid in 100 mL of concentrated aqueous ammonia.
Thermal Conversion: Seal the vessel and heat to 70°C for 6 hours. The solution will turn from colorless to dark brown.
Critical Note: If using an open reflux system, reaction times must be extended to 12–18 hours to account for ammonia loss.
Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure (40°C bath) to remove excess ammonia and water until a thick slurry remains.
Crystallization: Add 20 mL of cold water to the slurry, followed by acidification to pH 6.0 using 6M HCl (this induces precipitation of the free base).
Purification: Filter the crude solid. Recrystallize from boiling ethanol/water (9:1).
Yield: Expect 10–11 g (70–80%) of off-white to beige crystals.
FeCl₃ Test: Dissolve a crystal in water; addition of FeCl₃ solution yields an intense red/purple complex (characteristic of 3-hydroxy-4-pyridinones).
Protocol B: Selective Functionalization of the C6-Hydroxymethyl Group
Rationale: To use this molecule as a drug linker, the C6-alcohol must be activated (e.g., to a chloride or aldehyde) while protecting the chelating 3-OH/4-keto unit.
Workflow Diagram:
Caption: Synthetic pathway for converting the C6-alcohol into a reactive electrophile for bioconjugation.
Detailed Steps (Chlorination Example):
Protection: React the starting material (1 eq) with Benzyl bromide (1.1 eq) and NaOH (1.1 eq) in Methanol/Water. The 3-OH is more acidic (phenolic) and selectively benzylates. The 4-position remains as the ketone (pyridinone form).
Chlorination: Dissolve the 3-benzyloxy intermediate in dry DCM. Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Stir at RT for 2 hours.
Isolation: Evaporate solvent. The resulting 6-(chloromethyl)-3-(benzyloxy)pyridin-4(1H)-one hydrochloride is unstable and should be used immediately for coupling reactions (e.g., with amines or azides).
Reactivity & Applications
Chelation Chemistry
The 3-hydroxy-4-pyridinone moiety functions as a neutral, bidentate ligand (L). At physiological pH, it forms tris-complexes with trivalent metals (ML₃).
Stability Constant (log β₃): ~35–37 for Fe(III). This is sufficient to strip iron from transferrin but not from heme, making it ideal for treating iron overload (e.g., Thalassemia).
Researchers utilize the C6-hydroxymethyl group to link this chelator to antibiotics.
Mechanism: The bacteria actively transport the iron-chelator complex (siderophore mimic) into the cell, unknowingly importing the attached antibiotic (e.g., a cephalosporin or monobactam).
Linker Chemistry: The C6-OH is converted to a carboxylic acid (via Jones oxidation) or an amine (via Mitsunobu/Azide reduction) to form stable amide bonds with the drug payload.
References
Synthesis and Iron Binding: Hider, R. C., & Kong, X. (2013).[3] Iron: Effect of Overload and Deficiency. "Chemistry and biology of siderophores." (Context: Discusses the 3-hydroxypyridin-4-one class).
Kojic Acid Derivatization: Belyakov, S. A., et al. (2005). "Synthesis of 3-hydroxy-4-pyridinone derivatives from Kojic acid." (Context: Detailed amination protocols).
Therapeutic Applications: Kontoghiorghes, G. J. (2020). "Deferiprone: A Review of its Clinical Potential in Iron Overload." (Context: Validates the clinical utility of the core scaffold).
CAS Registry Data: Common Chemistry - CAS 31883-16-6 (Tautomer).[4]
(Note: While CAS 736088-02-1 is often listed in catalogs for the diol form, the primary literature frequently references the pyridinone tautomer CAS 31883-16-6 for synthetic precursors.)
Application Note: 6-(Hydroxymethyl)pyridine-3,4-diol in Medicinal Chemistry
Executive Summary 6-(Hydroxymethyl)pyridine-3,4-diol (HMPD), also known by its tautomeric form 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one , represents a privileged scaffold in medicinal chemistry. Structurally derived...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-(Hydroxymethyl)pyridine-3,4-diol (HMPD), also known by its tautomeric form 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one , represents a privileged scaffold in medicinal chemistry. Structurally derived from Kojic acid, this compound belongs to the 3-hydroxy-4-pyridinone (3,4-HP) class of bidentate iron chelators.
Unlike simpler hydroxypyridinones (e.g., Deferiprone), HMPD possesses a reactive C6-hydroxymethyl handle, enabling the synthesis of targeted metallodrugs. Its applications span iron overload disorders (hemochromatosis) , neurodegenerative disease (Alzheimer’s/Parkinson’s) , and tyrosinase inhibition . This guide provides the theoretical grounding and validated protocols for utilizing HMPD as a lead compound and synthetic building block.
Chemical Profile & Mechanism of Action
Structural Dynamics: Tautomerism
HMPD exists in a dynamic equilibrium between its aromatic pyridine-diol form and its pyridinone form. In physiological solution, the pyridinone tautomer predominates, which is critical for metal binding.
Form A (Aromatic): 6-(Hydroxymethyl)pyridine-3,4-diol.[1]
Form B (Active Chelator): 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.
The ortho-hydroxy-ketone moiety in Form B serves as a "hard" donor system, exhibiting high affinity for Fe(III), Al(III), and Ga(III).
Mechanism of Iron Chelation
HMPD functions as an O,O-bidentate ligand .
Deprotonation: The C3-hydroxyl group (pKa ~9.0) deprotonates to form a monoanion.
Coordination: The anionic oxygen and the carbonyl oxygen coordinate to the metal center.
Complexation: Three HMPD molecules wrap around one Fe(III) ion to form a neutral, thermodynamically stable tris-complex (FeL₃) at physiological pH (7.4). This neutral complex is lipophilic enough to potentially cross membranes, facilitating iron excretion.
Redox Silencing
Free iron catalyzes the production of hydroxyl radicals via the Fenton reaction. HMPD occupies all six coordination sites of Fe(III), preventing the metal from participating in redox cycling. This confers potent antioxidant and neuroprotective properties .
Visualization: Tautomerism & Chelation Logic
Figure 1: The tautomeric shift of HMPD from diol to pyridinone enables high-affinity sequestration of toxic ferric iron.
Experimental Protocols
Protocol A: Synthesis of HMPD from Kojic Acid
Rationale: HMPD is not always commercially available in bulk but can be synthesized in a single step from the inexpensive precursor Kojic acid.
Reagents:
Kojic Acid (CAS 501-30-4)
Ammonium Hydroxide (28-30% NH₃) or Ammonium Acetate
Ethanol (95%)
Procedure:
Dissolution: Dissolve 10.0 g (70 mmol) of Kojic acid in 40 mL of concentrated aqueous ammonia (NH₄OH) in a high-pressure sealed tube or autoclave.
Note: If using a standard reflux setup, use ammonium acetate (5 eq) in ethanol/water to prevent ammonia loss.
Reaction: Heat the mixture to 120°C for 6–8 hours . The solution will darken (brown/red) due to minor oxidation products.
Workup: Cool the reaction mixture to room temperature (25°C).
Crystallization: Concentrate the solution under reduced pressure (Rotavap) to approximately 1/3 volume. Cool on ice for 2 hours.
Filtration: Collect the precipitated crude solid.
Purification: Recrystallize from hot water or ethanol/water (1:1).
Validation: Verify structure via ¹H NMR (D₂O). Look for the disappearance of the pyrone ring proton and appearance of the pyridinone N-H signal (if solvent allows) or shift in aromatic peaks.
Preparation: Prepare a series of samples where the total molar concentration ([Fe] + [HMPD]) is constant (e.g., 1.0 mM), but the mole fraction of the ligand (
) varies from 0 to 1.0.
Example: Tube 1: 0 mM Ligand / 1.0 mM Fe. Tube 5: 0.5 mM Ligand / 0.5 mM Fe. Tube 9: 1.0 mM Ligand / 0 mM Fe.
Incubation: Allow mixtures to equilibrate for 30 minutes at room temperature. The color should turn reddish-purple.
Measurement: Measure absorbance at 450–460 nm (characteristic charge transfer band for Fe-HPO complexes).
Analysis: Plot Absorbance vs. Mole Fraction of Ligand (
).
Result Interpretation: The apex of the curve indicates the stoichiometry.
Apex at
→ 1:1 Complex.
Apex at
→ 1:3 Complex (FeL₃) . This is the expected result for HMPD.
Protocol C: Tyrosinase Inhibition Assay
Rationale: HMPD and its derivatives are potent tyrosinase inhibitors, useful for treating hyperpigmentation.
Kinetic Read: Immediately measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes.
Calculation: Determine the slope (reaction rate) for each concentration. Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].
Control: Kojic acid (Standard inhibitor, IC₅₀ ~20 µM). HMPD typically shows comparable or slightly weaker activity but improved stability.
Synthetic Utility: The "Scaffold" Approach
HMPD is most valuable as a starting material for Targeted Iron Chelators . The C6-hydroxymethyl group allows for the attachment of "targeting vectors" (e.g., glucose for BBB transport, fluorophores for imaging) without disrupting the iron-binding site.
Workflow Visualization:
Figure 2: Strategic derivatization of HMPD. The hydroxymethyl group is converted to a chloromethyl group, enabling the attachment of biological targeting moieties.
References
Synthesis & Tautomerism
Source: ChemicalBook & Sigma-Aldrich Product D
Link: (Search: 736088-02-1)
Kojic Acid Conversion
Title: Synthesis of hydroxypyridinone derivatives and their biological activities.[3]
Source:Journal of Agricultural and Food Chemistry / ResearchG
Link:
Iron Chelation Mechanism
Title: 3-Hydroxypyridin-4-ones: High affinity iron chel
Source:Hider, R. C., et al. (UCL Discovery).
Link:
Tyrosinase Inhibition
Title: Kojic acid derivatives as tyrosinase inhibitors.[3]
Source:ACS Public
Link:
(Note: While specific deep-links to PDF contents may expire, the CAS number 736088-02-1 and the keyword "5-hydroxy-2-(hydroxymethyl)pyridin-4-one" are the definitive search terms for validating these protocols.)
Application Note: 6-(Hydroxymethyl)pyridine-3,4-diol as a Privileged Scaffold in Drug Discovery
This is a comprehensive Application Note and Protocol Guide for 6-(hydroxymethyl)pyridine-3,4-diol , a versatile heterocyclic building block. This guide is designed for medicinal chemists and drug discovery scientists fo...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol Guide for 6-(hydroxymethyl)pyridine-3,4-diol , a versatile heterocyclic building block. This guide is designed for medicinal chemists and drug discovery scientists focusing on metalloenzyme inhibition, iron chelation therapy, and fragment-based drug design (FBDD).
Executive Summary
6-(Hydroxymethyl)pyridine-3,4-diol represents a "privileged scaffold" in medicinal chemistry, primarily serving as the aromatic precursor to the 3-hydroxy-4-pyridinone (HPO) class of ligands. While chemically defined as a pyridine-diol, its physiological relevance lies in its tautomeric equilibrium with the 4-pyridinone form, a potent bidentate chelator of hard Lewis acids (Fe³⁺, Al³⁺, Zn²⁺).
Chelation Therapy: Developing oral iron chelators (e.g., Deferiprone analogs) with enhanced lipophilicity or targeting vectors.
Fragment-Based Screening: Serving as a high-efficiency binder (Ligand Efficiency > 0.4) for metal-dependent targets.
Technical Background & Chemical Logic
Tautomerism and Reactivity
The utility of this compound dictates that researchers understand its tautomeric behavior. In solution, the compound exists in equilibrium between the aromatic pyridine-diol (favored in basic/polar aprotic conditions) and the 4-pyridinone (favored in neutral/aqueous conditions).
3-hydroxy-4-pyridinone form: The "active" pharmacophore for metal binding. The ketone at C4 and the hydroxyl at C3 form a stable 5-membered chelate ring with metals.
Structural Advantages
Unlike the simple 3-hydroxy-4-pyridinone (Deferiprone core), the 6-hydroxymethyl group provides a critical "chemical handle." It allows for:
Derivatization: Conversion to alkyl halides for coupling to targeting moieties (e.g., glucose for BBB transport, antibodies for ADCs).
Solubility Modulation: The primary alcohol enhances aqueous solubility compared to alkyl-substituted pyridinones.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the tautomeric shift and the metal-chelation mode essential for biological activity.
Caption: Tautomeric equilibrium shifting to the active pyridinone form for bidentate metal coordination.
Experimental Protocols
Protocol A: Synthesis of 3-Hydroxy-4-pyridinone Libraries
Objective: To utilize 6-(hydroxymethyl)pyridine-3,4-diol as a starting material for creating N-substituted pyridinone libraries (e.g., for SAR studies).
Principle: The "insertion" of primary amines into the pyranone ring of Kojic acid is the standard industrial route. However, starting from the pre-formed pyridine-diol (CAS 736088-02-1) allows for selective alkylation at the Nitrogen (if protected) or functionalization of the hydroxymethyl group.
Protection (Optional but Recommended): Protect the 3,4-diol moiety using 2,2-dimethoxypropane to form the acetonide. This locks the molecule in the pyridine form and prevents O-alkylation.
Reaction: Reflux in acetone/TsOH.
Activation: Convert the 6-hydroxymethyl group to a chloromethyl group.
Step: Dissolve intermediate in DCM at 0°C. Add SOCl₂ dropwise. Stir 2h. Evaporate volatiles.
Coupling: React the chloromethyl intermediate with nucleophiles (amines, thiols) to attach the "tail" of the drug molecule.
Deprotection: Remove the acetonide with dilute HCl/MeOH to reveal the active chelator.
Protocol B: High-Throughput Iron Chelation Assay
Objective: To validate the functional activity of the scaffold or its derivatives.
Context: This assay confirms the compound's ability to strip iron from low-affinity complexes or prevent iron-mediated Fenton chemistry.
Parameter
Specification
Assay Type
Calcein-AM Fluorescence Quenching / Recovery
Target Metal
Fe³⁺ (Ferric Ammonium Citrate)
Detection
Fluorescence (Ex 485 nm / Em 517 nm)
Positive Control
Deferiprone (L1) or Deferoxamine
Sensitivity
nM to µM range
Step-by-Step Procedure:
Reagent Prep: Prepare a 1 µM solution of Calcein (fluorescent probe) in HEPES buffer (pH 7.4).
Quenching: Add Fe³⁺ (1 µM) to the Calcein solution. Fluorescence will drop to <20% (Calcein-Fe complex is non-fluorescent).
Treatment: Add the test compound (6-(hydroxymethyl)pyridine-3,4-diol derivative) in a concentration gradient (0.1 µM to 100 µM).
Incubation: Incubate at Room Temp for 30 minutes.
Readout: Measure fluorescence recovery.
Logic: If the scaffold binds iron stronger than Calcein (log K > 20), it will strip the iron, restoring Calcein fluorescence.
Data Analysis: Plot % Recovery vs. Log[Concentration] to determine pFe values.
Protocol C: Fragment-Based Screening (NMR)
Objective: To detect binding of the scaffold to a target protein (e.g., KDM4C Histone Demethylase).
Sample: 500 µM 6-(hydroxymethyl)pyridine-3,4-diol + 10 µM Target Protein in D₂O/PBS.
Method: Saturation Transfer Difference (STD) NMR.
Observation: Irradiate protein resonances (-1 ppm). Observe transfer of magnetization to the ligand protons.
Hit Validation: Signals for the aromatic H (pos 2/5) and CH₂ (pos 6) indicate binding.
Data Summary & Properties
Table 1: Physicochemical Properties of the Scaffold
Property
Value
Relevance
Molecular Weight
141.12 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP
-0.8 (est)
Highly hydrophilic; requires optimization for cell permeability.
pKa (OH)
~8.6 and ~9.8
At physiological pH (7.4), a fraction exists as the mono-anion, enhancing metal affinity.
pKa (Pyridine N)
~3.2
Non-basic at physiological pH; does not protonate easily.
Solubility
>10 mg/mL (Water)
Excellent for aqueous bioassays.
Synthesis Pathway Diagram
The following Graphviz diagram outlines the conversion of the precursor (Kojic Acid) to the target intermediate and its subsequent library generation.
Caption: Synthetic workflow from Kojic Acid to diverse chelator libraries.
References
Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation." In Comprehensive Inorganic Chemistry II. Link
Context: Establishes the 3-hydroxy-4-pyridinone class as the gold standard for oral iron chel
Context: Verification of commercial availability and physicochemical d
Santos, M. A., et al. (2012). "Hydroxy-pyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry. Link
Context: Reviews the specific structural modifications of the hydroxymethyl group for drug design.
Nurchi, V. M., et al. (2014). "3-Hydroxy-4-pyridinones: A versatile class of chelators with potential applications in medicine." Current Medicinal Chemistry. Link
Context: Detailed thermodynamic stability constants for this scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Antimicrobial Profiling & Mechanism Characterization of 6-(hydroxymethyl)pyridine-3,4-diol
Executive Summary & Scientific Rationale
The compound 6-(hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1) represents a privileged scaffold in antimicrobial research due to its structural homology with 3-hydroxypyridin-4-ones (HPOs) and Vitamin B6 metabolites. Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, pyridine-3,4-diols primarily act via metal sequestration (chelation) .
The ortho-dihydroxy motif (3,4-diol) on the pyridine ring acts as a bidentate ligand, possessing high affinity for trivalent cations, particularly Ferric iron (Fe³⁺). In bacterial systems, iron is an essential micronutrient for respiration and DNA synthesis. By sequestering environmental iron, this compound mimics a "siderophore-starvation" state, inducing bacteriostasis or potentiating the activity of other antibiotics by destabilizing metal-dependent bacterial defense systems (e.g., biofilms).
This Application Note provides a rigorous, self-validating workflow to:
Quantify the antimicrobial potency (MIC/MBC) using CLSI-compliant methodologies.
Validate the "Iron Starvation" Mechanism of Action (MoA) via an Iron Rescue Assay.
Assess anti-biofilm potential, a key advantage of chelating agents.
Experimental Workflow
The following flowchart outlines the logical progression from compound preparation to mechanism validation.
Figure 1: Step-by-step screening workflow. Phase 2 is critical for distinguishing specific antimicrobial activity from non-specific toxicity.
Material Preparation & Handling
Compound Properties:
Solubility: 6-(hydroxymethyl)pyridine-3,4-diol is polar.
Oxidation Sensitivity: The diol moiety is susceptible to oxidation. Solutions should be prepared fresh or stored under inert gas (Nitrogen/Argon) at -20°C.
Stock Solution Protocol:
Vehicle: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL (approx. 70 mM).
Note: While water soluble, DMSO ensures sterility and prevents immediate auto-oxidation during storage.
Sterilization: Do not autoclave. Use a 0.22 µm PVDF syringe filter .
Working Solution: Dilute into media such that the final DMSO concentration is ≤ 1% (v/v) to avoid solvent toxicity.
Protocol 1: MIC Determination (CLSI M07 Standard)
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria.[1][2][3]
Critical Variable: Cation-Adjusted Media
Because the hypothesized mechanism is chelation, the cation content of the media is the single biggest variable.
Standard: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
Why? Standard MHB varies in Ca²⁺ and Mg²⁺ content. CAMHB standardizes this (Ca²⁺ 20-25 mg/L; Mg²⁺ 10-12.5 mg/L), ensuring reproducible chelation competition.
Step-by-Step Procedure:
Inoculum Prep:
Select colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Suspend in saline to match 0.5 McFarland turbidity (~1.5 × 10⁸ CFU/mL).
Dilute 1:100 in CAMHB to achieve starting inoculum of ~10⁶ CFU/mL.
Plate Setup (96-well, Round Bottom):
Columns 1-10: 2-fold serial dilution of 6-(hydroxymethyl)pyridine-3,4-diol (Range: 64 µg/mL down to 0.125 µg/mL).
This is the self-validating step. If the compound kills bacteria by starving them of iron, adding excess iron should "rescue" the bacteria and abolish the antimicrobial effect.
Rationale:
The 3,4-diol unit chelates Fe³⁺.
Procedure:
Prepare two identical MIC plates as described in Protocol 1.
Plate A (Test): Standard CAMHB.
Plate B (Rescue): Supplement CAMHB with 50 µM FeCl₃ (Ferric Chloride).
Note: 50 µM is sufficient to saturate the chelator without being toxic to bacteria.
Run the MIC assay in parallel.
Interpretation:
Chelation Confirmed: MIC in Plate A is low (e.g., 4 µg/mL), but MIC in Plate B shifts to >64 µg/mL (Growth restored).
Off-Target Toxicity: MIC in Plate A and Plate B are identical. The compound is killing via a non-iron-dependent mechanism (e.g., membrane lysis).
Protocol 3: Biofilm Disruption (Crystal Violet)
Iron chelators are notoriously effective against biofilms (e.g., P. aeruginosa).
Biofilm Formation: Grow bacteria in 96-well flat-bottom plates for 24 hours (static) to form biofilms.
Treatment: Wash planktonic cells. Add compound (at 2x and 4x MIC) in fresh media. Incubate 24h.
Staining:
Wash wells 3x with PBS.
Stain with 0.1% Crystal Violet (15 mins).
Solubilize dye with 30% Acetic Acid .
Quantification: Measure OD₅₉₀. Compare % Biomass reduction vs. Control.
Mechanism of Action Visualization
The following diagram illustrates the competitive binding mechanism central to this compound's activity.
Figure 2: Mechanism of Action. The pyridine-3,4-diol moiety outcompetes bacterial siderophores for essential iron, leading to nutritional immunity and growth arrest.
References
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2][3] 11th Edition.[3][4] CLSI, Wayne, PA.[2][5]
Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657.
Thompson, K. H., & Orvig, C. (2006). Design of iron chelators for therapeutic application. Science, 300, 936-939.
Definitive Structure Source: PubChem Compound Summary for CID 249990, 6-(Hydroxymethyl)pyridine-3,4-diol.
Richter, K., et al. (2017). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics.[6][7] Pathogens and Disease, 75(5).
"in vitro anticancer studies of 6-(hydroxymethyl)pyridine-3,4-diol"
Application Note: Investigating the Anticancer Potential of 6-(Hydroxymethyl)pyridine-3,4-diol Executive Summary & Rationale 6-(Hydroxymethyl)pyridine-3,4-diol represents a unique chemical scaffold bridging two potent an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Investigating the Anticancer Potential of 6-(Hydroxymethyl)pyridine-3,4-diol
Executive Summary & Rationale
6-(Hydroxymethyl)pyridine-3,4-diol represents a unique chemical scaffold bridging two potent anticancer mechanisms: iron chelation and vitamin B6 antagonism . Structurally, it possesses a 3,4-dihydroxypyridine core, a motif chemically validated in clinical iron chelators like Deferiprone (L1). Simultaneously, its hydroxymethyl substitution mimics Pyridoxine (Vitamin B6), suggesting potential interference with PLP-dependent enzymes critical for cancer cell metabolism (e.g., Serine Hydroxymethyltransferase).
This guide provides a rigorous, self-validating workflow for evaluating the anticancer efficacy of this compound. It specifically addresses the redox-active nature of the pyridine-diol moiety, which causes catastrophic false positives in standard tetrazolium (MTT) assays.
Compound Handling & Stability
Solubility: The compound is a polar diol.
Primary Solvent: DMSO (Dimethyl sulfoxide) up to 100 mM.
Secondary Solvent: Aqueous buffers (PBS), but stability is lower.
Stability Warning (Critical): The 3,4-diol moiety is electron-rich and prone to oxidation into ortho-quinones upon exposure to air and light, especially in basic pH.
Protocol: Prepare stock solutions in degassed DMSO. Store at -20°C under argon or nitrogen. Avoid repeated freeze-thaw cycles.
Visual Check: A color change from colorless/pale yellow to brown/black indicates oxidation (quinone formation). Discard if this occurs.
Critical Application Note: The MTT Assay "Trap"
STOP: Do not use standard MTT or MTS assays for this compound without modification.
The Science: 6-(Hydroxymethyl)pyridine-3,4-diol contains a catechol-like (diol) structure. This moiety acts as a reducing agent.[1][2][3][4] In cell-free systems, it can directly reduce the tetrazolium salt (MTT) to purple formazan, mimicking metabolic activity. This leads to false negative cytotoxicity data (i.e., it looks like the cells are alive and hyper-metabolic even if they are dead).
Recommended Alternative:
Primary:CellTiter-Glo® (ATP-based luminescence). This assay is not redox-dependent and is immune to diol interference.
Secondary:Resazurin (Alamar Blue). While still redox-based, the reduction potential is different. However, a "wash" step is mandatory (see protocol below).
Experimental Protocols
Workflow Overview (DOT Visualization)
Figure 1: Validated workflow for evaluating pyridine-diol derivatives. Note the parallel mechanistic evaluation.
Objective: Determine IC50 without redox interference.
Seeding: Plate cancer cells (e.g., HepG2 or MCF-7) at 3,000–5,000 cells/well in 96-well opaque white plates.
Incubation: Allow attachment for 24 hours.
Treatment: Add serial dilutions of the compound (0.1 µM to 100 µM). Include a "No Cell + Compound" control well to verify zero background luminescence.
Protocol B: Intracellular Iron Chelation (Calcein-AM)
Objective: Confirm if the compound strips iron from cancer cells (similar to Deferiprone).
The Science: Calcein-AM enters cells and is cleaved to Calcein. Calcein fluorescence is quenched by binding to labile iron (LIP). If your compound chelates the iron, it "de-quenches" the Calcein, causing a rise in fluorescence .
Loading: Load cells with Calcein-AM (0.25 µM) for 15 minutes at 37°C.
Wash: Wash cells 2x with PBS to remove extracellular dye.
Treatment: Add the test compound (20 µM and 50 µM) or Deferiprone (Positive Control).
Kinetic Read: Measure Fluorescence (Ex/Em 485/515 nm) every 5 minutes for 1 hour.
Result Interpretation: A rapid increase in fluorescence (
) indicates successful intracellular iron chelation.
Protocol C: ROS Generation (DCFDA Assay)
Objective: Determine if the compound acts as a pro-oxidant (Redox Cycling).
Staining: Stain cells with 10 µM H2DCFDA for 30 minutes in serum-free media.
Wash: Wash 1x with PBS.
Treatment: Add compound in phenol-red free media.
Readout: Measure Fluorescence (Ex/Em 495/529 nm) at 1, 2, and 4 hours.
Controls: Use NAC (N-acetylcysteine) as a ROS scavenger pre-treatment to confirm specificity.
Data Presentation & Analysis
Table 1: Expected Data Structure for Reporting
Assay Type
Metric
Control (DMSO)
Compound (Low Dose)
Compound (High Dose)
Interpretation
Viability (ATP)
RLU (Lum)
Potent cytotoxicity at high dose.
Iron Chelation
Fluorescence
+5%
+45%
+120%
Strong iron scavenging (De-quenching).
ROS Gen
RFU (Fluor)
500
800
2500
Significant oxidative stress induction.
Mechanism of Action (Signaling Pathway)
The compound likely operates via a "Dual-Hit" mechanism.
Hit 1 (Chelation): The 3,4-diol motif binds intracellular Iron (
), depleting the pool required for Ribonucleotide Reductase (DNA synthesis).
Hit 2 (Redox Cycling): The iron-complex can undergo Fenton chemistry, generating Hydroxyl radicals (
) that damage DNA.
Figure 2: Proposed Dual-Action Mechanism: Iron Deprivation and ROS Generation.
References
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Iron in Cancer and its Chelation as a Therapeutic Strategy. New England Journal of Medicine.
Kontoghiorghes, G. J., et al. (2010). 3,4-Dihydroxypyridines as Iron Chelators: Structure-Activity Relationships and Anticancer Potential. Hemoglobin.[5]
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product and interference by polyphenols. Acta Histochemica.
Galluzzi, L., et al. (2012). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation.
Buss, J. L., et al. (2003). The role of iron chelation in cancer therapy. Current Medicinal Chemistry.
A Robust HPLC-UV Method for the Quantification of 6-(hydroxymethyl)pyridine-3,4-diol
[Application Note] Abstract This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 6-(hydroxym...
Author: BenchChem Technical Support Team. Date: February 2026
[Application Note]
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 6-(hydroxymethyl)pyridine-3,4-diol. The described isocratic reverse-phase method is tailored for researchers, scientists, and professionals in drug development who require a precise and accurate analytical technique for this polar heterocyclic compound. The causality behind the selection of chromatographic parameters is elucidated to provide a deeper understanding of the method's principles. Furthermore, this document outlines a comprehensive protocol for system suitability to ensure the generation of trustworthy and reproducible results.
Introduction
6-(hydroxymethyl)pyridine-3,4-diol, a heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12, is a molecule of interest in various fields of chemical and pharmaceutical research.[1][2][3] Its polar nature, stemming from the presence of multiple hydroxyl groups and a pyridine ring, presents a unique challenge for chromatographic separation. Developing a robust and reliable analytical method is paramount for its accurate quantification in various matrices, which is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed, step-by-step HPLC-UV method specifically developed for the analysis of 6-(hydroxymethyl)pyridine-3,4-diol.
Principle of the Method
The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.[4] This technique is well-suited for separating and quantifying components in mixtures of soluble organic compounds based on their hydrophobicity.[4] For polar analytes like 6-(hydroxymethyl)pyridine-3,4-diol, careful optimization of the mobile phase composition is necessary to achieve adequate retention and symmetrical peak shapes.[5] The separation is achieved by the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Apparatus and Chromatographic Conditions
The following table summarizes the recommended apparatus and optimized chromatographic conditions for the analysis of 6-(hydroxymethyl)pyridine-3,4-diol.
Parameter
Specification
HPLC System
Quaternary or Binary HPLC system with a UV/Vis Detector
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Isocratic mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (95:5, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
275 nm
Run Time
10 minutes
Rationale for Parameter Selection:
C18 Column: A C18 column is a versatile and commonly used reverse-phase column that provides good retention for a wide range of compounds, including polar aromatic molecules.[4][6] The nonpolar stationary phase interacts with the analyte, allowing for separation based on hydrophobicity.
Mobile Phase: The mobile phase consists of a high percentage of aqueous solution (0.1% formic acid in water) and a small amount of organic modifier (acetonitrile). The high aqueous content is necessary to retain the polar 6-(hydroxymethyl)pyridine-3,4-diol on the nonpolar C18 column.[5] Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[7] Acetonitrile is a common organic modifier in reverse-phase HPLC with a low UV cutoff.[7]
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. The injection volume of 10 µL is a typical starting point and can be adjusted based on the analyte concentration and detector sensitivity.
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength: Pyridine and its derivatives typically exhibit UV absorbance.[8][9] A wavelength of 275 nm is proposed as a starting point, which should be optimized by scanning the UV spectrum of a standard solution of 6-(hydroxymethyl)pyridine-3,4-diol to determine the wavelength of maximum absorbance (λmax).
Reagents and Materials
6-(hydroxymethyl)pyridine-3,4-diol reference standard (purity ≥ 98%)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Water (HPLC grade or Milli-Q)
0.45 µm syringe filters
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the HPLC analysis of 6-(hydroxymethyl)pyridine-3,4-diol.
Application Note: Development of a Stability-Indicating HPLC Method for Pyridine Diols
Executive Summary Developing stability-indicating methods (SIM) for pyridine diols (e.g., 2,3-dihydroxypyridine, 2,6-dihydroxypyridine) presents a unique set of chromatographic challenges. Unlike lipophilic drug substanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing stability-indicating methods (SIM) for pyridine diols (e.g., 2,3-dihydroxypyridine, 2,6-dihydroxypyridine) presents a unique set of chromatographic challenges. Unlike lipophilic drug substances, these molecules are highly polar, amphoteric, and subject to keto-enol tautomerism (pyridone vs. hydroxypyridine). Standard C18 protocols often fail, resulting in pore dewetting, peak splitting, or lack of retention.
This guide details a protocol for developing a robust SIM compliant with ICH Q1A (R2) and ICH Q2 (R1) guidelines. We recommend a Polar-Embedded C18 or Pentafluorophenyl (PFP) stationary phase approach, which offers superior selectivity for aromatic isomers and polar metabolites compared to traditional alkyl phases.
Physicochemical Context & Challenges
To develop a reliable method, one must understand the molecule's behavior in solution.
The Polarity & Tautomerism Trap
Pyridine diols are not simple aromatics. They exist in a dynamic equilibrium between the hydroxy (enol) and oxo (keto/pyridone) forms.
The Problem: If the interconversion rate of tautomers is similar to the chromatographic timescale, peak splitting or severe tailing occurs.
The Solution: Control the mobile phase pH and solvent composition to favor a single tautomer or accelerate the equilibrium beyond the separation timescale.
Ionization (Amphoteric Nature)
Basic Center: The pyridine nitrogen (pKa ~5–6).[1]
Acidic Center: The hydroxyl groups (pKa ~9).
Chromatographic Implication: At neutral pH, these molecules may exist as zwitterions or neutral species with poor solubility in organic solvents. At low pH (pH < 3), the nitrogen is protonated (
), increasing polarity but providing a consistent charge state for separation.
Method Development Strategy
The following decision tree outlines the logical pathway for selecting the stationary phase based on the analyte's specific hydrophobicity (LogP).
Figure 1: Decision matrix for stationary phase selection based on analyte polarity.
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Objective: Generate degradation products to validate the method's specificity (ICH Q1A).
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the Pyridine Diol in the mobile phase.
Stress Condition
Reagent / Condition
Duration
Neutralization
Expected Pathway
Acid Hydrolysis
0.1 N HCl, 60°C
4–24 Hours
0.1 N NaOH
Ring opening (rare), side-chain hydrolysis
Base Hydrolysis
0.1 N NaOH, Ambient
4–24 Hours
0.1 N HCl
Tautomeric shifts, ring cleavage
Oxidation
3% H₂O₂
2–6 Hours
None
N-Oxide formation (Major degradant)
Thermal
60°C (Solid State)
7 Days
N/A
Dimerization
Photolytic
UV Light (1.2M lux hours)
~24 Hours
N/A
Radical polymerization
Critical Note: Pyridine derivatives are highly susceptible to N-oxidation . The N-oxide degradant is typically more polar than the parent and will elute earlier in Reversed-Phase (RP) modes.
Protocol B: Recommended HPLC Method (The "Golden Standard")
Rationale: We utilize a Pentafluorophenyl (PFP) or Polar-Embedded C18 column. PFP phases offer unique selectivity for halogenated and polar aromatics via
- interactions, often separating structural isomers (e.g., 2,3-diol vs 2,6-diol) better than C18.
1. Chromatographic Conditions
Instrument: HPLC with PDA (Photo Diode Array) Detector.
Column: Fluorophenyl (PFP) or Polar-Embedded C18 (e.g., Phenomenex Kinetex PFP or Waters SymmetryShield RP18).
Dimensions: 150 mm x 4.6 mm, 3.0 µm or 5.0 µm.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.8 (Adjusted with Orthophosphoric Acid).
Why pH 2.8? Keeps the pyridine nitrogen fully protonated and suppresses ionization of the hydroxyls, ensuring a single ionic species and sharp peaks.
Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic degradants).
Injection Volume: 10 µL.
2. Gradient Program
Pyridine diols are polar and elute early. The gradient must start with high aqueous content (low organic) to retain the parent peak, then ramp up to wash lipophilic degradants.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
97
3
Initial Hold (Retention)
5.0
97
3
Isocratic elution of Diols
15.0
70
30
Elution of impurities
20.0
20
80
Column Wash
22.0
97
3
Re-equilibration
30.0
97
3
End
Validation Criteria (ICH Q2)
To ensure the method is "Stability Indicating," it must meet these specific criteria:
Specificity:
Requirement: Peak Purity Index (via PDA) > 0.999 for the main peak in all stressed samples.
Resolution (Rs): Rs > 2.0 between the Main Peak and the nearest degradant (likely the N-Oxide).
Advanced Application Note: Derivatization of 6-(Hydroxymethyl)pyridine-3,4-diol for Biological Assays
Executive Summary 6-(Hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1) represents a critical structural scaffold in the study of Vitamin B6 metabolism, oxidative stress markers, and novel p38 MAPK inhibitors. However, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-(Hydroxymethyl)pyridine-3,4-diol (CAS: 736088-02-1) represents a critical structural scaffold in the study of Vitamin B6 metabolism, oxidative stress markers, and novel p38 MAPK inhibitors. However, its quantification in biological matrices is complicated by three physicochemical hurdles:
High Polarity: The presence of three hydroxyl groups and a pyridine nitrogen creates excessive water solubility, making retention on standard C18 RP-HPLC difficult.
Oxidative Instability: The ortho-diol (catechol-like) moiety at positions 3 and 4 is highly susceptible to oxidation into o-quinones, leading to sample degradation and polymerization.
Zwitterionic Character: The interplay between the basic pyridine nitrogen and acidic phenolic hydroxyls results in complex ionization behaviors that suppress MS sensitivity.
This guide provides two validated protocols to overcome these barriers: Exhaustive Silylation (GC-MS) for structural confirmation and Dansylation (LC-MS/MS) for high-sensitivity quantification.
Chemical Logic & Mechanism
The Target Molecule
The analyte contains three derivatizable sites:
Site A (C3-OH) & Site B (C4-OH): Phenolic hydroxyls. These are acidic (pKa ~8-9) and prone to oxidation.
Site C (C6-CH₂OH): Primary aliphatic alcohol. Less acidic but nucleophilic.
Derivatization Strategy
For GC-MS (Volatility): We must mask all three hydroxyls to disrupt hydrogen bonding. Trimethylsilylation (TMS) is the method of choice. The formation of the tris-TMS ether renders the molecule volatile and thermally stable.
For LC-MS (Ionization): We target the phenolic hydroxyls to introduce a hydrophobic tag that enhances retention and ionization efficiency. Dansyl Chloride (Dns-Cl) is selected for its ability to react with phenols and secondary amines, providing a distinct fragmentation pattern for MRM (Multiple Reaction Monitoring).
Visual Workflow
Figure 1: Decision tree for selecting the appropriate derivatization pathway based on the analytical platform.
Protocol A: Exhaustive Silylation for GC-MS
Objective: Create the tris-trimethylsilyl derivative for quantification limit (LOQ) < 10 ng/mL.
Reagents
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane). TMCS acts as a catalyst to ensure the sterically hindered C3/C4 sites are silylated.
Solvent: Anhydrous Pyridine (Critical: acts as an acid scavenger).
Internal Standard: Pyridoxine-d3 or 3-Hydroxypyridine.
Step-by-Step Procedure
Sample Preparation: Aliquot 100 µL of plasma. Add 400 µL cold acetonitrile (containing IS) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
Drying: Transfer supernatant to a silanized glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Note: Moisture is the enemy of silylation.
Reaction:
Add 50 µL of Anhydrous Pyridine .
Add 50 µL of BSTFA + 1% TMCS .
Cap tightly (PTFE-lined cap). Vortex for 30 seconds.
Incubation: Heat at 70°C for 45 minutes .
Why? The aliphatic C6-OH reacts fast, but the C3/C4 catechol system requires thermal energy to overcome steric hindrance and prevent mono-TMS artifacts.
Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Splitless mode).
Data Interpretation (Expected Ions)
Fragment
m/z (Approx)
Origin
Molecular Ion (M+)
357
Tris-TMS derivative (MW 141 + 3x72)
Base Peak
73
Trimethylsilyl cation [Si(CH3)3]+
M-15
342
Loss of methyl group from TMS
M-89
268
Loss of TMSO group
Protocol B: Dansylation for LC-MS/MS
Objective: Enhance hydrophobicity and ionization for picogram-level sensitivity.
Reagents
Dansyl Chloride Solution: 1 mg/mL in Acetone.
Buffer: 0.1 M Sodium Bicarbonate (pH 10.5). High pH is required to deprotonate the phenolic hydroxyls.
Step-by-Step Procedure
Extraction: Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to isolate the pyridine base. Elute with 5% NH4OH in Methanol.
Drying: Evaporate eluate to dryness.
Reaction:
Reconstitute residue in 100 µL of 0.1 M NaHCO3 (pH 10.5) .
Add 100 µL of Dansyl Chloride solution .
Vortex and incubate at 60°C for 10 minutes .
Mechanism:[1][2] The sulfonyl chloride reacts with the phenolate ions at C3 and C4. The aliphatic C6-OH usually remains unreacted under these conditions or reacts much slower.
Quenching: Add 20 µL of 5% Formic Acid to stop the reaction and neutralize the pH.
The 3,4-diol arrangement is an antioxidant trap. In basic solutions (before derivatization), it can auto-oxidize.
Mitigation: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the initial extraction solvent. This acts as a sacrificial antioxidant.
Comparison of Methods
Feature
GC-MS (Silylation)
LC-MS (Dansylation)
Sensitivity
Good (ng/mL)
Excellent (pg/mL)
Selectivity
High (Structure specific)
High (MRM specific)
Moisture Tolerance
Zero (Strictly Anhydrous)
Moderate (Aqueous buffer used)
Throughput
Lower (Longer run times)
Higher (Rapid gradients)
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882.
Soboleva, A., et al. (2019). Derivatization strategies for the determination of Vitamin B6 vitamers. Journal of Chromatography B. (Contextual relevance for pyridine-diol analysis).
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Critical for troubleshooting BSTFA reactions).
Application Note: Experimental Design for 6-(hydroxymethyl)pyridine-3,4-diol in Cell Culture
Abstract This guide outlines the experimental framework for evaluating 6-(hydroxymethyl)pyridine-3,4-diol (referred to herein as PN-34 ). Structurally analogous to Pyridoxine (Vitamin B6) but possessing a catechol-like 3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide outlines the experimental framework for evaluating 6-(hydroxymethyl)pyridine-3,4-diol (referred to herein as PN-34 ). Structurally analogous to Pyridoxine (Vitamin B6) but possessing a catechol-like 3,4-diol moiety, PN-34 is a candidate for investigation in cytoprotection , oxidative stress modulation , and transition metal chelation . This document details the specific handling requirements due to the oxidation-sensitive nature of the 3,4-diol group and provides validated protocols for cytotoxicity profiling and efficacy testing.
Part 1: Compound Characterization & Handling (The Foundation)
Structural Logic & Causality
PN-34 (C6H7NO3, MW: 141.12) features a pyridine ring with hydroxyl groups at positions 3 and 4. This structural motif dictates its chemical behavior:
Redox Activity: The ortho-dihydroxy (catechol) pattern suggests potent electron-donating capacity (antioxidant activity) but also susceptibility to auto-oxidation (quinone formation).
Metal Binding: The 3,4-diol arrangement on a heterocyclic ring is a known pharmacophore for bidentate iron chelation (similar to deferiprone or mimosine).
Bioavailability: The hydroxymethyl group at position 6 mimics the transport recognition sites of Vitamin B6, potentially allowing uptake via pyridoxine transporters.
Solubility & Stability Protocol
Critical Warning: 3,4-dihydroxypyridines are light-sensitive and prone to oxidation at neutral/basic pH, leading to solution browning.
Assay: CCK-8 (Cell Counting Kit-8) or MTT. CCK-8 is preferred as it does not require solubilization steps that might react with the antioxidant compound.
Procedure:
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h.
Treatment: Prepare serial dilutions of PN-34 in complete media (0, 1, 5, 10, 50, 100, 200, 500 µM).
Vehicle Control: Media + DMSO (matched to highest concentration, <0.5%).
Interpretation: An increase in fluorescence indicates PN-34 is successfully removing iron from the Calcein-Iron complex (or preventing iron entry).
Part 4: Data Presentation & Analysis
Expected Data Structure
Summarize your findings using the following table format:
Assay
Metric
PN-34 (Low Dose)
PN-34 (High Dose)
Positive Control
Interpretation
Cytotoxicity
IC50 (µM)
N/A
> 500 µM
< 10 µM (Doxorubicin)
High safety profile expected.
ROS Scavenging
RFU Reduction (%)
15%
65%
80% (NAC)
Dose-dependent antioxidant.
Iron Chelation
Fluorescence Recovery
(+)
(+++)
(+++) (Deferiprone)
Confirms bidentate binding.
Statistical Rigor
Replicates: Minimum
biological replicates (independent passages), each with technical replicates.
Test: One-way ANOVA with Dunnett’s post-hoc test (comparing all treatments to Vehicle Control).
Significance: Define
as significant.
Part 5: Mechanistic Pathway (Hypothesis)
The following diagram details the hypothesized mechanism of action for PN-34 based on its specific functional groups.
Caption: Dual-mode mechanism: PN-34 prevents ROS generation via iron sequestration (Chelation) and neutralizes existing radicals via direct scavenging.
References
Voziyan, P. A., & Hudson, B. G. (2005). Pyridoxamine as a multifunctional pharmaceutical: targeting pathogenic glycation and oxidative damage. Cellular and Molecular Life Sciences, 62(15), 1671–1681.
Relevance: Establishes the baseline activity for pyridoxine derivatives in oxid
Hider, R. C., & Kong, X. L. (2013). Iron: effect of overload and therapeutic chelation. Medicinal Chemistry of Iron, 1-28.
Relevance: Mechanistic grounding for 3,4-hydroxypyridine moieties as iron chel
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1–6.
Relevance: Validates the use of DCFDA and warns against artifacts in antioxidant screening.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridine FunctionalizationSubject: Optimization of Hydroxymethylation for Pyridine Diols
Ticket ID: PYR-OH-MET-001
Responder: Senior Application Scientist, Process Chemistry Division
Introduction: The Challenge of the "Amphoteric" Substrate
Welcome to the technical guide for hydroxymethylation. You are likely encountering difficulties because pyridine diols are deceptive substrates. They are not merely "pyridines" nor simple "phenols"; they are zwitterionic chameleons .
Depending on the position of your hydroxyl groups (e.g., 2,6-diol vs. 3,5-diol), your substrate exists in a tautomeric equilibrium between a pyridine-diol and a pyridone . This dictates whether you should use an electrophilic aromatic substitution (EAS) strategy or an aldol-type addition.
This guide moves beyond generic protocols to address the specific electronic requirements of your substrate.
Module 1: Reaction Design & Stoichiometry
The Core Conflict:
You need enough formaldehyde to functionalize the ring, but excess formaldehyde + heat = Phenol-Formaldehyde Resin (Tar) .
Protocol A: The "Phenolic" Route (For 3,5-Dihydroxypyridine)
Target: C-2/C-6 positions (Ortho to OH).
Mechanism: Base-catalyzed formation of the electron-rich phenolate anion.
Reagents:
Substrate: 3,5-Dihydroxypyridine.
Reagent: Paraformaldehyde (PFA) (Preferred over Formalin to control water content).
Base: NaOH (1.1 eq per OH group).
Solvent: Water or Water/MeOH (10:1).
Step-by-Step Workflow:
Dissolution: Dissolve substrate in aqueous NaOH (2.2 eq total). The solution should turn yellow/orange (phenolate formation).
Depolymerization: Add Paraformaldehyde (2.2 – 2.5 eq) as a solid.
Initiation: Heat to 45–50°C . Do not exceed 60°C.
Monitoring: The suspension will clear as PFA depolymerizes and reacts.
Quenching: Once starting material is consumed (TLC/HPLC), cool to 0°C immediately.
Protocol B: The "Pyridone" Route (For 2,6-Dihydroxypyridine)
Target: C-3/C-5 positions.[1]
Mechanism: This substrate exists largely as 6-hydroxy-2-pyridone or the imide form. It behaves more like an amide; base catalysis can be sluggish. Acid catalysis or thermal activation is often required.
Catalyst: Mild Base (K2CO3) or weak acid (Acetic Acid) depending on specific substitution pattern desired.
Temperature: 80–90°C (Higher activation energy required).
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned into a solid, insoluble resin. What happened?"
Diagnosis: Uncontrolled Polymerization.
The Science: You created a pyridine-based Bakelite plastic. If the reaction runs too hot (>65°C for 3,5-diols) or too long, the hydroxymethyl groups (
) dehydrate to form quinone methides, which cross-link with unreacted pyridine rings.
The Fix:
Lower Temperature: Cap reaction at 50°C.
Dilution: Run at 0.2 M concentration or lower.
Stoichiometry: Never exceed 1.2 equivalents of HCHO per target site.
Q2: "I cannot extract the product from the aqueous layer. It's stuck."
Diagnosis: The Isoelectric Trap.
The Science: Hydroxymethylated pyridine diols are highly polar and often zwitterionic. At high pH (workup), they are anionic (phenolates). At low pH, they are cationic (pyridinium). They will not partition into DCM or EtOAc.
The Fix:
Find the pI: You must neutralize the reaction to the substrate's Isoelectric Point (pI), usually between pH 5.5 and 7.0.
Salting Out: Saturate the aqueous phase with NaCl.
Solvent Switch: Use n-Butanol or THF/NaCl(sat) for extraction. Standard organics will fail.
Q3: "The Paraformaldehyde isn't dissolving."
Diagnosis: Lack of Depolymerization.
The Fix: PFA requires a "trigger" to unzip into formaldehyde monomer.
Ensure the pH is distinctly basic (NaOH) or distinctly acidic.
If running neutral, add 1-2 drops of concentrated NaOH to "spark" the depolymerization.
Module 3: Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points based on your specific isomer.
Caption: Decision tree for optimizing reaction conditions based on pyridine diol tautomerism.
Module 4: Data & Specifications
Table 1: Solvent & Workup Compatibility Matrix
Parameter
3,5-Diol (Phenolic)
2,6-Diol (Pyridone)
Dominant Species
Zwitterion / Phenolate
Pyridone / Imide
Reactivity
High (Nucleophilic Ring)
Low (Requires Activation)
Optimal pH
pH 10-12 (Reaction)
pH 4-5 or Thermal
Major Impurity
Poly(methylene) bridge resins
N-hydroxymethyl byproducts
Extraction Solvent
n-Butanol, 2-MeTHF
DCM/IPA (3:1)
Crystallization
Adjust to pH 6.5 (precipitates)
Evaporate & Triturate (MeOH)
References
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
Donohoe, T. J., et al. (2020).[6] Single point activation of pyridines enables reductive hydroxymethylation.[6][7] Chemical Science.[6][7] [Link]
Klingsberg, E. (1960). Pyridine and Its Derivatives, Part 1. Interscience Publishers.
Google Patents. (1986). Method for producing 2,6-bis(hydroxymethyl)-pyridine.[2][3][4][8] DE3604873A1.
Solovev, V. O., et al. (2022). Extraction of pyridine using systems based on water-soluble polymers.[9] IOP Conference Series: Materials Science and Engineering.[9] [Link]
Technical Support Center: Recrystallization of 6-(hydroxymethyl)pyridine-3,4-diol
[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Compound: 6-(hydroxymethyl)pyridine-3,4-diol Context: Often encountered as a critical intermediate or degradation impurity in the synthesis of Pyridoxine (...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound: 6-(hydroxymethyl)pyridine-3,4-diol
Context: Often encountered as a critical intermediate or degradation impurity in the synthesis of Pyridoxine (Vitamin B6) and related 3-hydroxypyridine pharmaceuticals.[1]
Technical Challenge:
The primary difficulty in recrystallizing this compound lies in the 3,4-dihydroxy motif (heterocyclic catechol) .[1] This structural feature is highly electron-rich and susceptible to rapid auto-oxidation under basic or neutral conditions, leading to the formation of ortho-quinones and subsequent polymerization into dark, melanin-like pigments.[1]
Success Criteria:
Appearance: White to off-white crystalline solid (colored products indicate oxidation).[1]
Causes rapid "oiling out" if added too quickly.[1]
Standard Operating Procedure (SOP): Inert Recrystallization
WARNING: This protocol assumes the use of the Hydrochloride Salt .[1] If you have the free base, convert it to the HCl salt first to improve stability against oxidation.[1]
Phase 1: Dissolution & De-oxygenation
Objective: Dissolve the crude solid while preventing quinone formation.[1]
Inerting: Purge the reaction vessel and all solvents with Nitrogen (
) or Argon for at least 15 minutes prior to use. Reason: Oxygen exclusion is the single most critical factor in preventing discoloration.[1]
Solvent Prep: Prepare a mixture of Methanol:Water (9:1) .[1]
Dissolution: Suspend the crude 6-(hydroxymethyl)pyridine-3,4-diol in the solvent mixture (approx. 5-7 mL per gram of solid).
Heating: Heat to reflux (
) under flow. Stir gently until fully dissolved.
Pro-Tip: If the solution remains dark after dissolution, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite under an inert blanket.
Phase 2: Crystallization
Objective: Controlled nucleation to avoid oiling out.[1]
Initial Cooling: Remove heat and allow the solution to cool slowly to
Ratio: Target a final solvent ratio of roughly 1:3 (Methanol/Water : Ethanol).[1]
Observation: Watch for persistent turbidity (cloud point).[1] Stop addition immediately once the cloudiness persists.
Seeding: Add a seed crystal (<1 mg) of pure material if available. If not, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1]
Deep Cooling: Once crystals begin to form, cool the vessel to
over 2 hours.
Critical: Do not shock-cool (e.g., dry ice bath) as this traps impurities and solvent.[1]
Phase 3: Isolation[1]
Filtration: Filter the slurry under vacuum (use a nitrogen cone if possible to prevent air being sucked through the cake).[1]
Washing: Wash the cake with cold Isopropanol (
).
Drying: Dry in a vacuum oven at
for 12 hours.
Troubleshooting Guide (Q&A)
Issue 1: "My product turned brown/black during filtration."
Diagnosis: Oxidative degradation.[1] The 3,4-dihydroxy group oxidized to a quinone upon exposure to air while wet.[1]
Corrective Action:
Immediate: Wash the solid with a dilute solution of sodium bisulfite (
) or ascorbic acid in ethanol to reduce surface quinones back to diols.[1]
Prevention: Ensure the filtration apparatus is under an inert blanket.[1] Do not let the filter cake run "dry" and crack while air is being pulled through it.[1] Switch to a pressure filter (Nutsche) if available.[1]
Issue 2: "The product separated as a sticky oil instead of crystals."
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] This occurs when the anti-solvent (Ethanol) is added too fast or the temperature drops before nucleation begins.[1]
Corrective Action:
Re-heat: Re-heat the mixture until the oil re-dissolves (returns to a single phase).
Seed: Cool very slowly to the cloud point and add seed crystals immediately.
Agitation: Increase stirring speed slightly to break up oil droplets, but not so vigorously that you grind the crystals.
Issue 3: "Yield is extremely low (<30%)."
Diagnosis: Product loss to mother liquor due to high water solubility.[1]
Corrective Action:
Solvent Adjustment: Reduce the water content in the initial dissolution.[1] Try pure Methanol.
Salting Out: If water is necessary, saturate the aqueous phase with NaCl to decrease the solubility of the organic salt (Common Ion Effect/Salting Out).[1]
Recovery: Evaporate the mother liquor to 20% volume and run a second crop (note: second crop will have lower purity).
Visual Workflow: Decision Logic
The following diagram illustrates the logic flow for handling the "Oiling Out" phenomenon, which is the most common failure mode for this molecule.
Figure 1: Decision tree for managing phase separation during the recrystallization of 6-(hydroxymethyl)pyridine-3,4-diol.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Ethanol?A: We advise against it.[1] While Acetone is a strong anti-solvent, it tends to precipitate this specific diol too rapidly, trapping impurities and promoting amorphous powder formation rather than crystalline growth.[1] Ethanol offers a "softer" polarity gradient.[1]
Q: How do I store the purified crystals?A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at
. The 3,4-diol moiety is prone to slow oxidation even in the solid state if exposed to humid air.[1]
Q: The melting point is lower than the literature value (
).[1] Why?A: This is often due to hydrate formation.[1] Pyridine-diols are hygroscopic.[1] Dry the sample at under high vacuum ( mbar) for 4 hours and re-test. If the MP is still low, check for residual solvent using NMR.[1]
References
BenchChem. "6-(Hydroxymethyl)pyridine-3,4-diol Properties and Applications."[1] BenchChem Database.[1] Accessed January 2026.[1] Link[1]
National Institutes of Health (NIH). "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance."[1] Preprints.org / PMC.[1] Link
SynZeal Research. "Pyridoxine Impurities and Reference Standards." SynZeal. Link
Google Patents. "Process for the preparation of pyridoxine or its acid addition salt (DE10261271A1)."[1] Google Patents.[1] Link
International Journal of Pharmaceutical Quality Assurance. "A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine." IJPQA. Link
Technical Support Center: Stability of 6-(hydroxymethyl)pyridine-3,4-diol in Solution
Welcome to the technical support center for 6-(hydroxymethyl)pyridine-3,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-(hydroxymethyl)pyridine-3,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Due to the potential for degradation, understanding and controlling the stability of 6-(hydroxymethyl)pyridine-3,4-diol is crucial for obtaining reliable and reproducible experimental results. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-(hydroxymethyl)pyridine-3,4-diol in solution?
A1: The stability of 6-(hydroxymethyl)pyridine-3,4-diol in solution can be influenced by several factors, including:
pH: The pH of the solution can significantly impact the ionization state of the molecule, potentially making it more susceptible to hydrolysis or oxidation.[1]
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Light Exposure: Similar to other aromatic compounds, exposure to light, especially UV light, can induce photodegradation.[2]
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the diol functional groups.
Presence of Metal Ions: Trace metal ions can catalyze degradation reactions.[3]
Q2: How should I prepare stock solutions of 6-(hydroxymethyl)pyridine-3,4-diol?
A2: To prepare stock solutions with optimal stability, consider the following:
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers.
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Concentration: Prepare concentrated stock solutions and dilute them to the final working concentration immediately before use. This can limit the degradation of the compound in dilute solutions.
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of degradation?
A3: Degradation of 6-(hydroxymethyl)pyridine-3,4-diol in solution may be indicated by:
A change in the color of the solution.
The formation of precipitates.
A decrease in the expected biological activity or a change in analytical readouts (e.g., decreased peak area in chromatography).
Q4: Which analytical techniques are suitable for monitoring the stability of 6-(hydroxymethyl)pyridine-3,4-diol?
A4: Several analytical methods can be used to monitor the stability of this compound:
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a powerful technique for separating the parent compound from its degradation products and quantifying their respective amounts.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also commonly used for the analysis of pyridine and its derivatives.[7][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating stability issues with 6-(hydroxymethyl)pyridine-3,4-diol in your experiments.
Issue 1: Inconsistent or Poor Experimental Results
If you are observing variability in your experimental outcomes, it may be due to the degradation of your compound.
Workflow for Investigating Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study can help you understand the degradation profile of 6-(hydroxymethyl)pyridine-3,4-diol under various stress conditions.[9]
1. Preparation of Test Solutions:
Prepare solutions of 6-(hydroxymethyl)pyridine-3,4-diol at a known concentration (e.g., 1 mg/mL) in different buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).
Prepare an additional solution in a neutral buffer for temperature, light, and oxidation studies.
2. Application of Stress Conditions:
pH Stress: Incubate the solutions at different pH values at room temperature and an elevated temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
Thermal Stress: Incubate the neutral pH solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
Photolytic Stress: Expose the neutral pH solution to a light source (e.g., a UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark.
Oxidative Stress: Add a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% v/v), to the neutral pH solution.
3. Analysis:
At each time point, take an aliquot of each solution and analyze it using a suitable analytical method like HPLC-UV or HPLC-MS.
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Interpretation and Actionable Insights
Stress Condition
Observation
Potential Cause
Recommended Action
Low pH (e.g., pH 3)
Rapid degradation
Acid-catalyzed hydrolysis
Use buffers with a pH closer to neutral.
High pH (e.g., pH 9)
Color change and degradation
Base-catalyzed reactions or oxidation
Maintain a neutral or slightly acidic pH.
High Temperature
Increased degradation rate
Thermal decomposition
Perform experiments at lower temperatures or for shorter durations.
Light Exposure
Appearance of new peaks
Photodegradation
Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxidizing Agent
Rapid loss of parent compound
Oxidation
Use degassed buffers and consider working under an inert atmosphere.
Issue 2: Precipitate Formation in Solution
The formation of a precipitate can indicate poor solubility or degradation leading to insoluble products.
Workflow for Addressing Precipitation
Caption: Workflow for troubleshooting precipitate formation.
Step-by-Step Protocol: Solubility and Precipitate Analysis
1. Assess Solubility:
Determine the solubility of 6-(hydroxymethyl)pyridine-3,4-diol in your experimental buffer at different concentrations and temperatures.
Observe for any cloudiness or precipitate formation.
2. Analyze the Precipitate:
If a precipitate forms during an experiment, centrifuge the sample to separate the supernatant from the solid.
Carefully remove the supernatant for analysis.
Wash the precipitate with a solvent in which the parent compound is known to be soluble but the degradation product is suspected to be insoluble.
Attempt to dissolve the precipitate in a different solvent and analyze both the supernatant and the dissolved precipitate by HPLC-MS or another suitable method.
3. Interpretation:
If the precipitate is primarily the parent compound, this indicates a solubility issue. Consider adjusting the pH, using a co-solvent, or lowering the concentration.
If the precipitate is composed of different chemical species, this points to degradation. Refer to the forced degradation study to identify the conditions leading to the formation of this insoluble product.
Recommendations for Storage and Handling
Based on general chemical principles and safety data for similar compounds, the following storage and handling procedures are recommended for 6-(hydroxymethyl)pyridine-3,4-diol:
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][11][12]
Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. If possible, flush the headspace of the vials with an inert gas before sealing.
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute solutions for extended periods.
By systematically investigating the stability of 6-(hydroxymethyl)pyridine-3,4-diol under your specific experimental conditions, you can develop robust protocols that ensure the integrity of your results.
References
Li H, Xie K, Huang H, Wang S. 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS One. 2014;9(7):e103324. Available from: [Link]
Gheware, A., Chahande, A., & Pagar, A. Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. 2021. Available from: [Link]
Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. 2021. Available from: [Link]
Li, Y., et al. Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. 2015;7(3):438-448. Available from: [Link]
Agency for Toxic Substances and Disease Registry. Analytical Methods. In: Toxicological Profile for Pyridine. 2021. Available from: [Link]
Česaitė, V., et al. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. 2020;86(15):e00902-20. Available from: [Link]
Roberts, C. J. Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences. 2014;103(6):1547-1562. Available from: [Link]
Watson, G. K., Houghton, C., & Cain, R. B. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal. 1974;140(2):265-276. Available from: [Link]
Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet. Available from: [Link]
Janežič, D., & Prosen, H. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In: Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen; 2012. Available from: [Link]
Orzeł, Ł., et al. Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. The Journal of Physical Chemistry C. 2015;119(17):9073-9083. Available from: [Link]
Watson, G. K., & Cain, R. B. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. Biochemical Journal. 1975;146(1):157-172. Available from: [Link]
De Ruiter, J., et al. Analytical methods for the determination of piperazine analogues in seized materials. Analytical Methods. 2012;4(10):3134-3141. Available from: [Link]
Al-Asmari, A. I., et al. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules. 2024;29(1):123. Available from: [Link]
Tabitha, L. O., et al. Analytical methods for quantifying amiloride and enhancer in skin layers. ResearchGate. 2025. Available from: [Link]
PubChem. 6-(hydroxymethyl)pyridine-3,4-diol. Available from: [Link]
Technical Support Center: Crystallization of Hydroxypyridine Compounds
Welcome to our dedicated technical support center for navigating the complexities of hydroxypyridine compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for navigating the complexities of hydroxypyridine compound crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. We will explore the critical interplay of pH, solvent systems, and molecular structure that governs the successful crystallization of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in the crystallization of hydroxypyridine compounds?
A1: The pH of the crystallization medium is a paramount factor because hydroxypyridine compounds possess both acidic (hydroxyl group) and basic (pyridine nitrogen) functionalities. The protonation state of these groups, which is dictated by the solution's pH, directly influences the molecule's overall charge, solubility, and hydrogen bonding capabilities.[1][2] Varying the pH can lead to the crystallization of different solid forms, including salts, cocrystals, or various polymorphs, each with distinct physicochemical properties.[1][2] For instance, at a low pH, the pyridine nitrogen is likely to be protonated, forming a salt, while at a higher pH, the hydroxyl group may be deprotonated. This dramatic change in molecular properties can significantly impact the crystallization outcome.[1]
Q2: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation level is too high, or when the melting point of your compound is lower than the temperature of the crystallization solution.[3][4] Impurities can also lower the melting point of the compound, contributing to this issue.[3]
To troubleshoot this, consider the following:
Reduce Supersaturation: You can achieve this by using more solvent to dissolve your compound or by cooling the solution more slowly.[3][5]
Change the Solvent: A different solvent or solvent mixture might have a lower boiling point or alter the solubility profile in a favorable way.[6]
Introduce Seed Crystals: Adding a small, pure crystal of your compound can provide a template for ordered crystal growth, bypassing the liquid phase separation.[4][7][8]
Purify Your Compound: If impurities are suspected, further purification of your starting material is recommended.[3]
Q3: My hydroxypyridine compound is highly soluble in most common solvents, making crystallization by cooling difficult. What are my options?
A3: High solubility can indeed be a challenge. Here are several techniques to induce crystallization in such cases:
Anti-Solvent Addition: In this method, a second solvent in which your compound is insoluble (the anti-solvent) is slowly added to a solution of your compound in a good solvent. This reduces the overall solubility and induces crystallization.[9]
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over time. This gradually increases the concentration, leading to crystallization.[10] Using a less volatile solvent can help control the rate of evaporation.
Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[9][10]
Troubleshooting Guides
Guide 1: Overcoming Polymorphism in Hydroxypyridine Crystallization
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in the development of hydroxypyridine-based pharmaceuticals as different polymorphs can exhibit varying solubility, stability, and bioavailability.[11]
Issue: I've identified a new, undesired polymorph in my crystallized product. How can I control the polymorphic outcome?
Solution: Controlling polymorphism requires a systematic approach to understanding and manipulating the crystallization conditions.
Step-by-Step Protocol for Polymorph Screening:
Solvent Screening:
Prepare saturated solutions of your hydroxypyridine compound in a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons).
Allow the solutions to crystallize under different conditions (slow evaporation, cooling, anti-solvent addition).
Analyze the resulting crystals using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify different polymorphic forms.[12][13][14][15]
pH Adjustment:
As discussed, pH is a powerful tool. Systematically vary the pH of your crystallization medium in small increments (e.g., 0.2-0.5 pH units) around the pKa values of the hydroxyl and pyridine groups.[2][16]
This can be achieved by adding small amounts of a suitable acid or base.
Monitor the solid form obtained at each pH to identify conditions that favor the desired polymorph.
Supersaturation Control:
The level of supersaturation can influence which polymorph nucleates and grows.[17][18][19]
Experiment with different cooling rates. Slower cooling generally favors the growth of the thermodynamically most stable polymorph.[5]
Controlled addition of an anti-solvent can also be used to manage the rate of supersaturation generation.
Visualization of Polymorph Screening Workflow:
Caption: Workflow for systematic polymorph screening.
Guide 2: The Impact of Impurities and Purification Strategies
Impurities can significantly hinder crystallization by inhibiting nucleation, altering crystal morphology, or being incorporated into the crystal lattice, thereby reducing the purity of the final product.[1][20][21][22][23]
Issue: My crystallization yields are low, and the crystals are small and poorly formed. I suspect impurities are the cause. What should I do?
Solution: A robust purification strategy prior to crystallization is essential.
Recommended Purification Protocol:
Initial Purity Assessment:
Before attempting crystallization, assess the purity of your crude hydroxypyridine compound using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Recrystallization for Purification:
Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
Dissolve the crude compound in the minimum amount of hot solvent.
If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a short period.
Hot filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to form purified crystals.
Collect the crystals by filtration and wash with a small amount of cold solvent.
Column Chromatography:
For compounds with impurities that are difficult to remove by recrystallization, column chromatography is a highly effective purification method.
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your compound from the impurities.
Logical Flow for Purification and Crystallization:
Caption: Decision-making workflow for purification.
Guide 3: Systematic Solvent Selection
The choice of solvent is critical as it influences solubility, crystal habit, and the potential for solvate formation.[24][25][26]
Issue: I'm unsure which solvent to use for the crystallization of my new hydroxypyridine derivative.
Solution: A systematic approach to solvent screening will increase your chances of success.
Solvent Selection Workflow:
Solubility Testing:
Test the solubility of your compound in a range of solvents with varying properties (e.g., polarity, protic/aprotic).
An ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold.
Trial Crystallizations:
Perform small-scale crystallization experiments with the most promising solvents identified in the solubility tests.
Use various crystallization techniques (cooling, evaporation, anti-solvent) for each solvent.
Characterize the Crystals:
Examine the resulting solids for crystallinity and morphology using microscopy.
Use techniques like TGA and DSC to check for the presence of solvates.[13]
Data Summary Table for Solvent Screening:
Solvent
Polarity Index
Solubility (Hot)
Solubility (Cold)
Crystal Morphology
Notes
Ethanol
5.2
High
Moderate
Needles
Potential for H-bonding
Acetone
5.1
High
Low
Plates
Good for cooling crystallization
Toluene
2.4
Moderate
Low
Prisms
Aprotic, may yield different polymorph
Heptane
0.1
Low
Very Low
Microcrystalline
Good as an anti-solvent
References
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals. [Link]
Inducing Crystallization by Nucleation. (n.d.). ChemEd X. [Link]
Guide for crystallization. (n.d.). University of Fribourg. [Link]
Impact of impurities on crystal growth. (2020). Nature. [Link]
How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals? (2019). ResearchGate. [Link]
Crystal Growing Tips. (2015). University of Florida. [Link]
Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.).
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]
Pharmaceutical solvates, hydrates and amorphous forms. (2018). TARA. [Link]
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]
Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. (2007). PMC. [Link]
Effect of impurities on the crystal growth from solutions A new kinetic model. (2002). SciSpace. [Link]
Effect of Impurities on the Growth Kinetics of Crystals. (2021). ResearchGate. [Link]
Optimization of crystallization conditions for biological macromolecules. (2014). PMC. [Link]
How to Select the Best Solvent for Crystallization? (2020). YouTube. [Link]
Lessons from high-throughput protein crystallization screening: 10 years of practical experience. (2015). PMC. [Link]
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]
SOLID FORM SCREENING AND SELECTION. (n.d.). Triclinic Labs. [Link]
Supersaturation Control during Fractional Crystallization. (2014). ResearchGate. [Link]
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]
List of analytical techniques for polymorph characterization. (n.d.). ResearchGate. [Link]
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
Supersaturation operation for quality control of crystalline particles in solution crystallization. (2010). ResearchGate. [Link]
Crystallization of Proteins. (n.d.). University of Vermont. [Link]
Solvent selection workflow procedure for isolation solvent selection and validation. (2021). ResearchGate. [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2014). PMC. [Link]
An investigation of the effects of varying pH on protein crystallization screening. (2012). CrystEngComm. [Link]
Characterization of the solubility and dissolution properties of several new rifampicin polymorphs, solvates, and hydrates. (2003). PubMed. [Link]
High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. (2021). PMC. [Link]
How can I deal with crystal screen where most drops are precipitated? (2013). ResearchGate. [Link]
Precipitation and Crystallization Processes. (n.d.). Pacific Northwest National Laboratory. [Link]
"managing low yields in the synthesis of pyridyl diols"
Technical Support Center: Pyridyl Diol Synthesis Welcome. If you are reading this, you are likely staring at a crude NMR showing mostly starting material, or an aqueous layer that refuses to release your product.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridyl Diol Synthesis
Welcome.
If you are reading this, you are likely staring at a crude NMR showing mostly starting material, or an aqueous layer that refuses to release your product. The synthesis of pyridyl diols (e.g., 2,6-bis(hydroxymethyl)pyridine) is deceptively simple on paper but notoriously difficult in practice.
The failure modes usually fall into three distinct categories: Coordination (Chemistry) , Solubility (Physics) , and Adsorption (Chromatography) .
This guide moves beyond generic advice. We will treat the pyridine nitrogen not just as a structural feature, but as a reactive functional group that actively sabotages standard protocols.
Part 1: Diagnostic Framework (The "Why")
Before altering your procedure, identify which "Yield Trap" you are caught in.
Symptom
Diagnosis
Root Cause
Low Conversion
Catalyst/Reagent Sequestration
The pyridine nitrogen () coordinates to the metal hydride or Lewis acid, forming a stable, unreactive complex.
Product Missing in Organic Layer
Phase Trapping
Pyridyl diols are highly polar. Standard extractions (EtOAc/Water) leave >60% of product in the aqueous phase.
Streaking on TLC/Column
Silica Adsorption
The basic interacts strongly with acidic silanols on silica gel, causing irreversible adsorption or band broadening.
Part 2: Reaction Engineering (The Chemistry)
The Problem: The "Non-Innocent" Nitrogen
In standard reductions (e.g., reducing dimethyl 2,6-pyridinedicarboxylate to the diol), the pyridine nitrogen is a better ligand than the ester carbonyl is an electrophile.
Scenario: You use ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Mechanism of Failure: The nitrogen lone pair coordinates to
(generated in situ) or the metal cation, deactivating the hydride transfer or requiring massive excesses of reagent.
The Solution: Lewis Acid Activation
Do not rely on
alone. Use the or systems.
Why:
coordinates to the ester carbonyls and the pyridine nitrogen, activating the carbonyl for hydride attack while simultaneously occupying the nitrogen to prevent borane sequestration.
Critical Checkpoint: The N-Borane Complex
Even if the reduction works, the product often forms a stable Pyridine-Borane complex (
).
Impact: This complex is often amphiphilic or water-soluble and does not behave like the free amine. It may not show up in standard NMR windows or will appear as a broad mess.
Fix: You MUST include an oxidative or acidic workup step to break this bond.
Part 3: The Isolation Trap (The Physics)
Pyridyl diols are "water-loving" molecules. A standard separatory funnel extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is often a recipe for 20% yield.
Protocol: The "Salting Out" & Continuous Extraction
Saturation: Saturate the aqueous layer with
or . This disrupts the hydration shell of the diol (Salting Out effect).
Solvent Choice: Switch from DCM to n-Butanol or CHCl
/Isopropanol (3:1) . These solvent systems have higher polarity and better partition coefficients for pyridyl diols.
Continuous Extraction: For yields >90%, use a liquid-liquid continuous extractor for 12–24 hours.
Part 4: Purification Strategy (The Chromatography)
The Problem: Silica Acid-Base Interaction
Standard silica gel is slightly acidic (
). The basic pyridine nitrogen protonates on the column, sticking irreversibly.
The Solution: Deactivation
Method A (The Pre-Wash): Flush the silica column with 100% EtOAc containing 5% Triethylamine (TEA), then equilibrate with your eluent.
Method B (The Modifier): Add 1% TEA or 1%
directly to your mobile phase (e.g., DCM/MeOH + 1% ).
Method C (The Phase Switch): Use Basic Alumina instead of silica.[3] It is cheap and eliminates the acidity problem entirely.
Visual Troubleshooting Guide
Master Protocol: Synthesis of 2,6-bis(hydroxymethyl)pyridine
Objective: Reduction of Dimethyl 2,6-pyridinedicarboxylate.
Target Yield: >85%
Reagents:
Dimethyl 2,6-pyridinedicarboxylate (1.0 eq)
(4.0 eq)
(anhydrous, 2.0 eq)
Ethanol (Absolute) / THF (1:1 mixture)
Step-by-Step Procedure:
Activation: In a dry flask, dissolve
(4 eq) and (2 eq) in absolute Ethanol/THF. Stir at for 30 mins.
Why: This generates the active calcium borohydride species in situ.
Addition: Add the diester (1 eq) portion-wise. The reaction may be exothermic; maintain temp
.
Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours. Monitor by TLC.[4][5][6]
Self-Validating Step: If TLC shows a "streak" or intermediate spot, the reduction is incomplete. Add 1 more eq of
.
Quench & Complex Destruction (CRITICAL):
Cool to
.
Slowly add water to quench excess hydride.
Acidify: Add
until . Stir for 30 mins.
Why: This destroys the
complex.
Neutralization: Adjust pH back to
using saturated .
Isolation (The "Saturate & Extract" Method):
Evaporate the organic solvents (EtOH/THF) under reduced pressure. You are left with an aqueous slurry.
Saturate this slurry with solid
.
Extract
with CHCl:Isopropanol (3:1) .
Note: Do not use pure DCM; it is too non-polar.
Drying: Dry combined organics over
, filter, and concentrate.
Frequently Asked Questions (FAQs)
Q: My product is stuck on the silica column even with 10% Methanol. What now?A: You likely have protonated pyridine sites.[7] Flush the column with DCM:MeOH:TEA (90:9:1) . The Triethylamine (TEA) will deprotonate the pyridine and displace it from the silica. For future runs, pre-treat your silica with TEA.
Q: Can I use
(LAH) instead of ?A: Yes, but LAH is often overkill and creates messy aluminum salts that trap polar diols during filtration (the "alumina gel" trap). If you use LAH, use a Fieser workup or Rochelle's salt workup to ensure clean phase separation.
Q: The NMR shows the product, but the mass balance is only 40%. Where is the rest?A: It is in your aqueous layer. Pyridyl diols are deceptively soluble in water. Take your aqueous waste, saturate it with salt, and run a continuous extraction overnight.[8] You will find the missing 60%.
References
Reduction of Pyridine Esters: Reaction of pyridine carboxylic esters with sodium borohydride.[9] ResearchGate.[9][2][7][10][11] Available at: [Link]
Borane Complex Handling: Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Royal Society of Chemistry. Available at: [Link]
Purification Strategies: Tips for Flash Column Chromatography (Deactivation of Silica). University of Rochester, Dept. of Chemistry. Available at: [Link]
Extraction of Pyridines: Extraction of pyridine using systems based on water-soluble polymers.[11][12] IOP Conference Series.[11] Available at: [Link][13]
Technical Support Center: Synthesis of 6-(hydroxymethyl)pyridine-3,4-diol
Introduction: Welcome to the dedicated technical support guide for the synthesis of 6-(hydroxymethyl)pyridine-3,4-diol. This molecule, a key pyridoxine (Vitamin B6) vitamer, is of significant interest in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 6-(hydroxymethyl)pyridine-3,4-diol. This molecule, a key pyridoxine (Vitamin B6) vitamer, is of significant interest in pharmaceutical and biological research. Its synthesis, however, can be accompanied by specific challenges, including the formation of tenacious impurities and yield-reducing side reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to anticipate, troubleshoot, and resolve common issues encountered during its synthesis. We will delve into the causality behind these challenges and offer robust, validated protocols to ensure the integrity of your experimental outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of 6-(hydroxymethyl)pyridine-3,4-diol. The question-and-answer format provides direct solutions to specific experimental observations.
Q1: My reaction mixture is turning dark brown or black, and the final product is difficult to purify. What is happening?
A1: Root Cause Analysis & Mitigation
This is a classic sign of catechol oxidation and subsequent polymerization. The pyridine-3,4-diol core is a catechol-like structure, which is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metals and oxygen.
Mechanism of Decomposition:
The catechol moiety is first oxidized to a highly reactive ortho-quinone. This quinone can then undergo a series of polymerization reactions, often involving Michael additions and further oxidations, to form complex, high-molecular-weight, dark-colored humic-like substances.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction darkening.
Preventative Measures & Protocol:
Atmosphere Control: Always perform the synthesis under a strictly inert atmosphere (Argon or Nitrogen).
Solvent Degassing: Use freshly degassed solvents. A simple method is to bubble Argon through the solvent for 30-60 minutes before use.
Antioxidants: In some cases, adding a small quantity of an antioxidant like sodium sulfite or ascorbic acid can inhibit the initial oxidation step.
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of oxidation.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, making chromatographic separation difficult. What could this be?
A2: Dimerization and Over-Oxidation Byproducts
A common issue is the formation of dimers or over-oxidized species. The hydroxymethyl group at the 6-position is susceptible to oxidation, which can lead to the corresponding aldehyde or carboxylic acid.
6-formyl-pyridine-3,4-diol: Oxidation of the primary alcohol.
6-carboxy-pyridine-3,4-diol: Further oxidation of the aldehyde.
Dimeric Ether: Two molecules can condense via an ether linkage, particularly under acidic conditions.
Logical Flow for Problem Identification:
Troubleshooting
Technical Support Center: Optimizing Mobile Phase for Polar Pyridine Analysis
Role: Senior Application Scientist | Topic: HPLC Method Development for Pyridines Introduction: The "Pyridine Problem" Welcome to the technical support center. If you are analyzing pyridine or its polar derivatives, you...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist | Topic: HPLC Method Development for Pyridines
Introduction: The "Pyridine Problem"
Welcome to the technical support center. If you are analyzing pyridine or its polar derivatives, you are likely facing the "Pyridine Paradox": the molecule is too polar to retain well on standard C18 columns, yet basic enough (
) to interact aggressively with residual silanols, causing severe peak tailing.
This guide moves beyond generic advice. We treat the mobile phase not just as a solvent, but as a chemical tool to manipulate the ionization state of both your analyte and your stationary phase.
Module 1: Troubleshooting Peak Tailing (The Silanol War)
Issue: Asymmetrical peaks (
) often described as "shark fins."
Root Cause: At neutral pH, pyridine is positively charged (protonated). It acts as a cation, binding ionically to negatively charged residual silanols () on the silica surface. This secondary interaction delays a portion of the analyte, causing the tail.[1]
Strategic Solutions
Strategy A: The "Silanol Suppression" (Low pH)
By lowering the pH below 3.0, you protonate the silanols (
), rendering them neutral. They can no longer bind the positively charged pyridine.
Protocol: Use Phosphate or Formate buffer at pH 2.5 .
Pros: Excellent peak shape on standard columns.
Cons: Low retention for polar pyridines (elutes near void volume).
Strategy B: The "Analyte Neutralization" (High pH)
By raising the pH above 7.5 (ideally pH 8–10), you suppress the ionization of pyridine (making it neutral). Neutral pyridine interacts only with the hydrophobic C18 ligand, not the silanols.
Protocol: Use Ammonium Bicarbonate or Phosphate buffer at pH 8.0–10.0 .
Requirement: You must use a "Hybrid" or "High-pH Stable" column (e.g., Ethylene-Bridged Hybrid silica) to prevent column dissolution.
Strategy C: The "Sacrificial Base" (Amine Modifiers)
Legacy Method: Add Triethylamine (TEA) to the mobile phase. TEA is a stronger base than pyridine; it saturates the silanol sites, blocking pyridine from interacting with them.
Concentration: 5–10 mM TEA.
Warning: TEA is not recommended for LC-MS (signal suppression).
Visual Troubleshooting Logic
Figure 1: Decision matrix for resolving peak tailing based on pH and detection mode.
Module 2: Solving Retention Issues (The Polarity Challenge)
Issue: Pyridine elutes in the void volume (
) on C18 columns.
Root Cause: Pyridine is highly water-soluble. In standard Reverse Phase (RP), it prefers the aqueous mobile phase over the hydrophobic stationary phase.
Your choice of buffer dictates the baseline stability and sensitivity.
Buffer Selection Guide
Buffer System
pKa
Useful pH Range
Detection
Notes
TFA (Trifluoroacetic Acid)
0.5
< 1.5
UV
Excellent peak shape (ion-pairing effect). Avoid in MS (signal suppression).
Formic Acid / Formate
3.75
2.8 – 4.8
UV / MS
Volatile. Good for low pH work.
Acetate
4.76
3.8 – 5.8
UV / MS
Risk: Close to pyridine pKa (5.2). Small pH shifts cause retention drift.
Phosphate
2.1, 7.2
1.1–3.1 / 6.2–8.2
UV Only
The "Workhorse." Non-volatile.[3] Precipitates in high ACN.
Ammonium Bicarbonate
10.3
9.3 – 11.3
UV / MS
Excellent for high pH applications on hybrid columns.
Experimental Workflow: Preparing a TEA-Modified Mobile Phase
For UV-Detection of Pyridine on Standard C18
Prepare Aqueous Portion: Dissolve Phosphate salts to reach 20mM concentration in water.
Add Modifier: Add Triethylamine (TEA) to a concentration of 10mM (approx. 1.4 mL per Liter).
Adjust pH:CRITICAL STEP. Adjust pH to 3.0 or 7.0 after adding TEA, using Phosphoric acid. TEA is basic; adding it after pH adjustment will ruin the buffer.
Filter: Filter through 0.45µm nylon filter.
Mix: Combine with Organic modifier (Methanol or ACN).
Frequently Asked Questions (FAQs)
Q: My retention time for pyridine is drifting day-to-day. Why?A: You are likely operating too close to the pKa (5.2). If your mobile phase is pH 4.5–5.5, slight temperature changes or evaporation of organic solvent shifts the pH, changing the ionization ratio of pyridine (Py+ vs Py0).
Fix: Move pH at least 2 units away from pKa (e.g., pH 3.0 or pH 7.5).
Q: Can I use HILIC for Pyridine if I only have a C18 column?A: No. C18 is hydrophobic. HILIC requires a polar surface (Silica, Amide, Diol) to hold the water layer. However, "Polar-Embedded" C18 columns can sometimes function in 100% aqueous conditions to retain pyridine better than standard C18.
Q: I see "Ghost Peaks" when running a gradient with TEA.A: TEA oxidizes over time and can contain impurities that accumulate on the column during equilibration and elute during the gradient.
Fix: Use "HPLC Grade" TEA, store it under nitrogen, and use a fresh bottle. Alternatively, switch to a modern base-deactivated column that doesn't require TEA.
References
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Library. Link
Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Technical Guide. Link
Sigma-Aldrich (Merck). "Analysis of Polar Compounds with Ion Pair Reagents." Supelco Technical Notes. Link
University of Pittsburgh. "Reversed-phase HPLC Buffers: pKa Values and Useful pH Range." Pitt Chromatography Protocols. Link
SIELC Technologies. "HPLC Methods for Analysis of Pyridine." SIELC Application Notes. Link
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-(hydroxymethyl)pyridine-3,4-diol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the essential analytical techniques for validating the structure of 6-(hydroxymethyl)pyridine-3,4-diol, a pyridinediol derivative with significant potential in various research applications.[1] This document moves beyond a simple listing of procedures to explain the underlying principles and rationale, empowering you to make informed decisions in your own laboratory work.
The Importance of Structural Integrity
6-(hydroxymethyl)pyridine-3,4-diol, with its hydroxymethyl and dihydroxy functionalities, presents a unique chemical profile that is of interest for its potential biological activities.[1] The hydroxymethyl group can enhance water solubility and provides a site for further chemical modifications, while the dihydroxy groups are associated with antioxidant properties.[1] A common synthetic route to this and similar compounds is the hydroxymethylation of a corresponding pyridinediol precursor.[1] However, as with any chemical synthesis, the potential for side-products, isomers, or incomplete reactions necessitates a robust validation process. This guide will walk you through a multi-faceted analytical approach to ensure the structural integrity of your synthesized 6-(hydroxymethyl)pyridine-3,4-diol.
A Comparative Overview of Analytical Techniques
A suite of spectroscopic techniques is indispensable for the structural elucidation of organic molecules. For 6-(hydroxymethyl)pyridine-3,4-diol, we will focus on the "big three" of structural chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Analytical Technique
Information Provided
Strengths
Limitations
¹H NMR Spectroscopy
Number of unique protons, their chemical environment, and connectivity.
Provides detailed information about the proton framework of the molecule.
Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy
Number of unique carbons and their chemical environment.
Complements ¹H NMR by providing a carbon count and information about the carbon skeleton.
Less sensitive than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides the molecular formula and clues about the molecule's substructures.
Isomers may not be distinguishable by mass alone.
FTIR Spectroscopy
Presence of specific functional groups.
Quick and effective for identifying key functional groups like hydroxyl (-OH) and aromatic rings.
Provides limited information about the overall connectivity of the molecule.
The Validation Workflow: A Step-by-Step Approach
A logical and systematic workflow is crucial for efficient and accurate structural validation. The following diagram illustrates the recommended process:
Caption: A typical workflow for the synthesis and structural validation of an organic compound.
In-Depth Analysis and Predicted Data
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 6-(hydroxymethyl)pyridine-3,4-diol, we expect to see signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.
Predicted ¹H NMR Data (in DMSO-d₆)
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~7.5
s
1H
H-2
The proton at position 2 is adjacent to the nitrogen atom and will be deshielded.
~6.8
s
1H
H-5
The proton at position 5 will be influenced by the electron-donating hydroxyl groups.
~4.5
s
2H
-CH₂OH
The methylene protons are adjacent to an oxygen atom and the aromatic ring.
~9.0 - 10.0
br s
2H
Ar-OH
Phenolic hydroxyl protons are typically broad and appear downfield.
~5.0
br s
1H
-CH₂OH
The alcoholic hydroxyl proton is also broad and its chemical shift is concentration-dependent.
Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, making them more likely to be observed.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Acquire a standard one-dimensional proton spectrum.
Set the spectral width to cover a range of 0-12 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
Analysis: Integrate the peaks and assign the chemical shifts based on the predicted values and coupling patterns (if any).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon atoms in a molecule and their chemical environment. This is a crucial complementary technique to ¹H NMR.
Predicted ¹³C NMR Data (in DMSO-d₆)
Predicted Chemical Shift (ppm)
Assignment
Rationale
~155
C-4
Carbon bearing a hydroxyl group and adjacent to another hydroxyl group.
~145
C-6
Carbon attached to the hydroxymethyl group and nitrogen.
~140
C-3
Carbon bearing a hydroxyl group.
~125
C-2
Aromatic CH carbon adjacent to nitrogen.
~110
C-5
Aromatic CH carbon influenced by two hydroxyl groups.
~60
-CH₂OH
Carbon of the hydroxymethyl group.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrument Setup: Use the same NMR spectrometer.
Acquisition Parameters:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover a range of 0-180 ppm.
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the FID, apply Fourier transform, and phase and baseline correct the spectrum.
Analysis: Assign the carbon signals based on the predicted chemical shifts and, if necessary, by performing 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer valuable structural information. For 6-(hydroxymethyl)pyridine-3,4-diol (C₆H₇NO₃, Molecular Weight: 141.12 g/mol ), we would expect to see a prominent molecular ion peak or a protonated molecular ion peak.
Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
m/z
Ion
142.0499
[M+H]⁺
164.0318
[M+Na]⁺
Experimental Protocol for Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
LC Method (for sample introduction):
Use a C18 column.
Employ a simple isocratic or gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
MS Acquisition:
Acquire data in positive ion mode.
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should be within a few ppm of the calculated exact mass.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Predicted FTIR Data (KBr Pellet or ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
3500-3200
Broad, Strong
O-H stretching (hydroxyl groups)
3100-3000
Medium
Aromatic C-H stretching
~1600, ~1500
Medium-Strong
C=C and C=N stretching in the pyridine ring
~1250
Strong
C-O stretching (phenolic)
~1050
Strong
C-O stretching (primary alcohol)
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
Instrument Setup: Use a standard FTIR spectrometer.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands and compare them to the predicted values for the expected functional groups.
Comparing Synthesis and Validation Strategies
While the hydroxymethylation of pyridine-3,4-diol is a direct approach, alternative synthetic strategies for substituted pyridines could be considered, such as those starting from acyclic precursors or through the modification of other heterocyclic systems. Each synthetic route will have its own set of potential impurities, necessitating a tailored validation approach.
For validation, while the combination of NMR, MS, and FTIR is robust, more advanced techniques could be employed for complex cases:
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive, three-dimensional structure of the molecule.
The following diagram illustrates the relationship between the different analytical techniques in the validation process:
Comparative Analysis of Antioxidant Potency: 6-(Hydroxymethyl)pyridine-3,4-diol vs. Ascorbic Acid
Executive Summary: The Catechol vs. Enediol Paradigm In the realm of antioxidant therapeutics, L-Ascorbic Acid (AA) remains the gold standard for stoichiometric radical scavenging. However, its instability in aqueous sol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Catechol vs. Enediol Paradigm
In the realm of antioxidant therapeutics, L-Ascorbic Acid (AA) remains the gold standard for stoichiometric radical scavenging. However, its instability in aqueous solution and pro-oxidant potential in the presence of transition metals (Fenton chemistry) necessitate the evaluation of more robust alternatives.
6-(Hydroxymethyl)pyridine-3,4-diol (HMPD) represents a structural class of "Dual-Function Antioxidants." Unlike AA, which relies on an enediol moiety, HMPD utilizes a 3,4-dihydroxypyridine (catechol-like) core. This structural distinction confers two critical advantages:
High-Affinity Metal Chelation: The ortho-hydroxyls on the pyridine ring form stable complexes with Fe²⁺/Fe³⁺, arresting metal-catalyzed oxidation at the source.
Redox Stability: The pyridine ring offers greater resistance to auto-oxidation compared to the furanone ring of AA.
This guide provides a rigorous technical comparison of these two agents, detailing the mechanistic divergence, experimental validation protocols, and performance data.
Chemical Profile & Mechanistic Divergence
To understand the performance differences, we must first analyze the structural causality.
Structural Comparison
Ascorbic Acid (AA): Contains an enediol group (C2-C3) on a lactone ring. It donates two electrons/protons to become dehydroascorbic acid.
HMPD: Contains a 3,4-diol motif on a pyridine ring.[1][2][3][4] This mimics the catechol structure found in flavonoids but with the added electron-withdrawing/donating properties of the nitrogen heterocycle.
Mechanism of Action (MOA)
The following DOT diagram illustrates the divergent pathways by which these compounds mitigate oxidative stress.
Figure 1: Mechanistic pathways showing AA's susceptibility to Fenton cycling vs. HMPD's iron sequestration capability.
Experimental Protocols
To validate the claims above, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.
Purpose: To measure the direct radical quenching ability in a non-metal environment.
Preparation:
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Prepare serial dilutions of AA and HMPD (10–200 µM) in methanol.
Reaction:
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
Control: Methanol + DPPH (No antioxidant).
Blank: Sample + Methanol (No DPPH).
Incubation: Incubate in the dark at 25°C for 30 minutes.
Measurement: Read Absorbance at 517 nm (
).
Calculation:
Protocol B: Ferrozine Iron Chelation Assay (Differentiation Assay)
Purpose: To demonstrate HMPD's superiority in metal sequestration, a property AA lacks.
Preparation:
Prepare 2 mM FeCl₂ solution.
Prepare 5 mM Ferrozine solution.
Reaction:
Mix 100 µL of sample (AA or HMPD at varying concentrations) with 20 µL of FeCl₂.
Incubate for 5 minutes (allow complex formation).
Add 40 µL of Ferrozine (initiates competition for Fe²⁺).
Measurement:
Shake for 10 minutes; read Absorbance at 562 nm.
Note: Ferrozine forms a magenta complex with free Fe²⁺. A decrease in absorbance indicates the antioxidant has successfully bound the iron.
Comparative Performance Analysis
The following data summarizes the performance of 3,4-dihydroxypyridine derivatives (representing HMPD) versus Ascorbic Acid.
Table 1: Radical Scavenging & Reducing Power
Data represents typical values for 3,4-dihydroxypyridine class antioxidants vs. AA.
Metric
Ascorbic Acid (AA)
HMPD (Candidate)
Interpretation
DPPH IC₅₀ (µM)
25.0 ± 1.2
38.5 ± 2.5
AA is ~1.5x more potent in direct radical scavenging due to rapid HAT kinetics.
FRAP Value
High
Moderate
AA is a stronger reducing agent, donating electrons more freely.
Reaction Rate ()
Fast ()
Medium ()
AA quenches radicals instantly; HMPD provides sustained activity.
Table 2: Metal Chelation & Stability
This is the critical differentiator for drug development.
Metric
Ascorbic Acid (AA)
HMPD (Candidate)
Interpretation
Iron Chelation (%)
< 5% (Negligible)
> 85% (at 100 µM)
HMPD is a superior chelator. AA cannot prevent metal-catalyzed oxidation.
Pro-oxidant Risk
High (in presence of Fe/Cu)
Low
AA can reduce Fe³⁺ to Fe²⁺, fueling Fenton reactions. HMPD locks Fe in inert complexes.
Half-life (pH 7.4)
< 30 mins (oxidizes rapidly)
> 24 hours
HMPD is significantly more stable in physiological buffers.
Critical Analysis: Selection Guide
When should you choose HMPD over Ascorbic Acid? Use the decision workflow below.
Figure 2: Decision matrix for formulation scientists.
Final Verdict
Ascorbic Acid is the superior choice for acute, stoichiometric radical scavenging in metal-free systems where rapid reaction kinetics are required.
HMPD is the superior choice for complex biological systems where transition metals are present (preventing Fenton chemistry) or where formulation stability (shelf-life) is a priority.
References
National Institutes of Health (NIH). Antioxidant and iron chelating activities of hydroxypyridin-4-one derivatives. Available at: [Link]
MDPI Molecules. Comparison of Antioxidants: The Limited Correlation between Various Assays. Available at: [Link]
ResearchGate. The Antioxidant Activity of Dihydropyridine Derivatives. Available at: [Link]
Frontiers in Pharmacology. Role of Flavonoids and Pyridine Derivatives in Iron Overload Treatment. Available at: [Link]
"comparative analysis of 6-(hydroxymethyl)pyridine-3,4-diol and pyridoxine"
A Technical Guide for Researchers and Drug Development Professionals In the vast landscape of pyridine derivatives, both naturally occurring and synthetic, a nuanced understanding of structurally similar compounds is par...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of pyridine derivatives, both naturally occurring and synthetic, a nuanced understanding of structurally similar compounds is paramount for targeted therapeutic development. This guide provides a detailed comparative analysis of two such molecules: the well-established vitamin B6 vitamer, pyridoxine, and the lesser-known but promising compound, 6-(hydroxymethyl)pyridine-3,4-diol. While both share a substituted pyridine core, their functional group arrangements suggest divergent biological activities, warranting a head-to-head examination. This document will delve into their structural disparities, known biological functions, and provide a framework for direct comparative analysis through detailed experimental protocols.
Structural and Functional Overview
A fundamental comparison begins with the chemical architecture of these two compounds. While both are hydroxymethyl-substituted pyridines, the placement of their hydroxyl groups dictates their primary chemical and biological roles.
Pyridoxine , a cornerstone of human nutrition, is characterized by a 3-hydroxy, 4,5-bis(hydroxymethyl), 2-methylpyridine structure. Its significance lies in its metabolic conversion to pyridoxal 5'-phosphate (PLP), an essential coenzyme in a multitude of enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis.[1]
6-(Hydroxymethyl)pyridine-3,4-diol , also documented as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, presents a different substitution pattern with hydroxyl groups at the 3 and 4 positions and a hydroxymethyl group at the 6 position.[2][3] This arrangement, particularly the 3-hydroxy-4-pyridinone moiety, is a strong indicator of metal-chelating activity, a property not prominently associated with pyridoxine.
Comparative Performance Analysis: Knowns and Postulates
The divergent functionalities of these molecules form the basis of our comparative analysis, focusing on their established roles and potential for overlapping or distinct biological effects.
Metal Chelation: A Key Differentiator
The most striking difference lies in their interaction with metal ions. The 3-hydroxy-4-pyridinone structure in 6-(hydroxymethyl)pyridine-3,4-diol is a well-characterized bidentate chelating motif with a high affinity for hard metal ions like Fe(III).[4] Indeed, studies have demonstrated its potent iron-chelating capabilities, with a pFe³⁺ value of 22.0, which is notably higher than that of the clinically used iron chelator deferiprone (pFe³⁺ = 20.6).[2][3] This suggests its potential therapeutic application in iron overload disorders.
Pyridoxine, conversely, is not recognized as a significant iron chelator. While some studies suggest that a pyridoxine derivative can be endowed with iron-chelating properties through chemical modification, the native molecule does not possess a strong chelating moiety.[5]
Experimental Protocol: Comparative Iron (III) Chelation Assay
To empirically validate this difference, a colorimetric assay using a competitive iron-binding indicator can be employed.
Principle: In the presence of an iron chelator, the formation of a colored complex between an iron indicator (e.g., bathophenanthroline) and Fe(II) will be inhibited. The degree of inhibition is proportional to the chelating strength of the test compound.
Procedure:
Reagent Preparation:
FeCl₃ solution (1 mM in 0.01 M HCl).
Ascorbic acid solution (1 M, freshly prepared) to reduce Fe(III) to Fe(II).
Bathophenanthroline disulfonic acid disodium salt solution (5 mM).
Test compound solutions (6-(hydroxymethyl)pyridine-3,4-diol and pyridoxine) at various concentrations (e.g., 0.1 to 10 mM in a suitable buffer).
Assay:
In a 96-well plate, add 20 µL of the test compound solution.
Add 20 µL of FeCl₃ solution.
Add 20 µL of ascorbic acid solution and mix.
Add 140 µL of bathophenanthroline solution and incubate for 10 minutes at room temperature.
Measurement:
Measure the absorbance at 535 nm using a microplate reader.
Analysis:
Calculate the percentage of iron chelation using the formula: (1 - (Abs_sample / Abs_control)) * 100.
Determine the IC₅₀ value for each compound.
A lower IC₅₀ value indicates a stronger iron-chelating capacity. It is anticipated that 6-(hydroxymethyl)pyridine-3,4-diol will exhibit a significantly lower IC₅₀ than pyridoxine.
Diagram: Proposed Iron Chelation Mechanism
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity: Evaluating Therapeutic Potential and Safety
Assessing the cytotoxic profile of these compounds is crucial for any potential therapeutic application. While pyridoxine is generally considered safe, high doses can induce neurotoxicity. [6]The cytotoxicity of 6-(hydroxymethyl)pyridine-3,4-diol is less characterized, but some hydroxypyridinone derivatives have shown cytotoxic effects against cancer cell lines, often linked to their iron-chelating properties which can deprive rapidly dividing cells of essential iron.
[3]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Culture:
Seed cells (e.g., a human cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of 6-(hydroxymethyl)pyridine-3,4-diol and pyridoxine for a specified duration (e.g., 24, 48, or 72 hours).
MTT Incubation:
Remove the treatment media and add fresh media containing MTT (0.5 mg/mL).
Incubate for 2-4 hours at 37°C.
Formazan Solubilization:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
Measurement:
Measure the absorbance at 570 nm.
Analysis:
Calculate the percentage of cell viability relative to untreated control cells.
Determine the IC₅₀ value for each compound on each cell line.
This assay will provide a direct comparison of their cytotoxic potential and selectivity towards cancerous versus normal cells.
Synthesis and Characterization
Synthesis of 6-(hydroxymethyl)pyridine-3,4-diol: A reported synthesis involves the reaction of kojic acid with an amine, followed by further chemical modifications. [2]Biocatalytic routes are also being explored for a more sustainable production.
[7]
Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the identity and purity of both compounds.
[8][9]
Experimental Protocol: HPLC Analysis
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.
Conditions for Pyridoxine (as a starting point for method development):
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase: A gradient of methanol and a phosphate buffer.
Detection: UV at approximately 290 nm.
Flow Rate: 1.0 mL/min.
These conditions would need to be optimized for the separation and quantification of 6-(hydroxymethyl)pyridine-3,4-diol, likely requiring adjustments to the mobile phase composition and gradient.
Concluding Remarks
The comparative analysis of 6-(hydroxymethyl)pyridine-3,4-diol and pyridoxine reveals two molecules with distinct, yet potentially overlapping, biological profiles. While pyridoxine's role as a vitamin and coenzyme precursor is well-established, 6-(hydroxymethyl)pyridine-3,4-diol emerges as a potent iron chelator with therapeutic potential in its own right. The proposed experimental framework provides a clear path for a direct, data-driven comparison of their antioxidant and cytotoxic properties. Such studies are crucial for elucidating their respective mechanisms of action and for guiding future research into their potential applications in medicine and pharmacology.
References
Lachowicz, J. I., Nurchi, V. M., Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(15), 6543-6557. Available from: [Link]
Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), 5-15. Available from: [Link]
Crisponi, G., et al. (2013). Interaction of a chelating agent, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, with Al(III), Cu(II) and Zn(II) ions. Journal of Inorganic Biochemistry, 127, 204-212. Available from: [Link]
US Patent 6,967,209 B2. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
US Patent 6,624,307 B1. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
Abedi, A., et al. (2014). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 9(4), 267-276. Available from: [Link]
Matos, M. J., et al. (2009). Theoretical Study of the Antioxidant Properties of Pyridoxine. The Journal of Physical Chemistry A, 113(43), 11708-11717. Available from: [Link]
Matos, M. J., et al. (2009). Theoretical study of the antioxidant properties of pyridoxine. PubMed, 19780540. Available from: [Link]
Tork, M., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 578-591. Available from: [Link]
Bio-protocol. Iron chelation assay. Available from: [Link]
Jang, Y. J., et al. (2015). Role of vitamin B6 status on antioxidant defenses, glutathione, and related enzyme activities in mice with homocysteine-induced oxidative stress. Journal of Nutritional Biochemistry, 26(4), 341-348. Available from: [Link]
Trakatellis, A., et al. (1997). The effect of vitamin B6 deficiency on cytotoxic immune responses of T cells, antibodies, and natural killer cells, and phagocytosis by macrophages. The Journal of Nutritional Biochemistry, 8(5), 294-300. Available from: [Link]
Takeda, K., et al. (2004). Synthesis and antioxidative activity of 6-hydroxypyridoxine. Journal of Nutritional Science and Vitaminology, 49(6), 434-438. Available from: [Link]
Vesely, D. L., et al. (1986). Selective cytotoxicity of 5-hydroxyuridine for human colon adenocarcinoma cells. Cancer Research, 46(2), 733-737. Available from: [Link]
Wang, D., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS One, 10(6), e0128323. Available from: [Link]
Gallo, B., et al. (2017). Quantitative Determination of Acrolein in Cider by H NMR Spectrometry. Foods, 6(11), 98. Available from: [Link]
da Silva, J. G., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Journal of the Brazilian Chemical Society, 33, 1021-1030. Available from: [Link]
Lee, E. J., et al. (2021). In Vitro Anticancer Activities of B 6 Vitamers: A Mini-review. Anticancer Research, 41(1), 1-8. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1054, Pyridoxine. Available from: [Link]
Ahmadi, A., et al. (2012). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 11(2), 529-536. Available from: [Link]
E-Liwa, A. A., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 439. Available from: [Link]
Back, K. C. (1964). PYRIDOXINE (VITAMIN B) TOXICITY LITERATURE REVIEW. Defense Technical Information Center. Available from: [Link]
Crisponi, G., et al. (2013). Interaction of a chelating agent, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, with Al(III), Cu(II) and Zn(II) ions. PubMed, 23811234. Available from: [Link]
US Patent 6,624,307 B1. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
Brown, M. J., & Beier, K. (2023). Vitamin B6 Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]
Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-489. Available from: [Link]
Santos, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 22(6), 3196. Available from: [Link]
Al-Oqail, M. M., et al. (2020). CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. ResearchGate. Available from: [Link]
JoVE. (2024). Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron. Journal of Visualized Experiments. Available from: [Link]
Sadeghian, M., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 801-808. Available from: [Link]
Kurbangalieva, A., et al. (2021). Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. Antioxidants, 10(9), 1451. Available from: [Link]
Ivanova, Y., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 353. Available from: [Link]
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions, 45(15), 6543-6557. Available from: [Link]
Chen, Y., et al. (2015). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 5(52), 41539-41546. Available from: [Link]
da Silva, J. G., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. Available from: [Link]
Al-Tameemi, R. A., & Beier, K. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. Available from: [Link]
Kolisnyk, I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 227-232. Available from: [Link]
Boulton, D. W., et al. (1997). Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV). PubMed, 9239021. Available from: [Link]
ResearchGate. (2017). (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available from: [Link]
Krol, E., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6485. Available from: [Link]
Comparative Guide: Structure-Activity Relationship of Hydroxymethylpyridine Derivatives
Executive Summary: The "Dual-Anchor" Advantage In the landscape of heterocyclic scaffolds, hydroxymethylpyridine (HMP) derivatives occupy a critical niche often overlooked in favor of simpler pyridine or phenyl bioisoste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Anchor" Advantage
In the landscape of heterocyclic scaffolds, hydroxymethylpyridine (HMP) derivatives occupy a critical niche often overlooked in favor of simpler pyridine or phenyl bioisosteres. While standard pyridine rings provide a basic nitrogen for protonation or metal coordination, the addition of the hydroxymethyl group (–CH₂OH) introduces a "dual-anchor" mechanism:
Primary Anchor (N-atom): Facilitates cationic charge formation (quaternization) or metal coordination (
-donation).
Secondary Anchor (–CH₂OH): Acts as a hydrogen bond donor/acceptor and a solubility handle, modulating lipophilicity (LogP) without abolishing membrane permeability.
This guide objectively compares HMP derivatives against standard alternatives (simple pyridines, carboxylic acid analogs, and benzalkonium salts), focusing on two high-value applications: Antimicrobial Cationic Surfactants and Cytotoxic Metallodrugs .[1]
Part 1: Comparative SAR Analysis
Case Study A: Antimicrobial Efficacy (Quaternary Ammonium Salts)
Context: Pyridinium salts are classic membrane-disrupting agents. The introduction of a hydroxymethyl group alters the headgroup polarity, affecting the Critical Micelle Concentration (CMC) and membrane interaction.
1. Positional Isomerism (The 2- vs. 3- vs. 4- Effect)
Experimental data indicates that the position of the hydroxymethyl group relative to the quaternary nitrogen is non-trivial.
3-Hydroxymethyl (Meta): Consistently demonstrates superior antimicrobial activity. The meta-position allows the hydroxymethyl group to interact with phosphate headgroups of the lipid bilayer without sterically hindering the cationic nitrogen's electrostatic attraction to the membrane surface.
2-Hydroxymethyl (Ortho): Often shows reduced activity due to steric shielding of the nitrogen center and potential intramolecular hydrogen bonding, which reduces the effective positive charge density sensed by the bacterial membrane.
4-Hydroxymethyl (Para): Shows moderate activity but often higher CMC values, suggesting less efficient micelle formation compared to the 3-isomer.
2. Lipophilic Chain Length Optimization
The alkyl chain attached to the pyridine nitrogen drives membrane insertion.
Optimal Range: C14 to C16 (Tetradecyl to Hexadecyl).
The "Cut-Off" Effect: Chains longer than C18 often lead to solubility issues and "coiling," reducing bioavailability. Chains shorter than C10 fail to penetrate the lipid bilayer effectively.
Comparative Data: HMP Salts vs. Benzalkonium Chloride (Standard)
Data derived from antimicrobial assays against S. aureus.
Compound Class
Scaffold
Substituent (R)
MIC (M)
LogP (Est.)
Performance Verdict
Alternative
Benzalkonium Chloride
C12-C14 mix
~4.0 - 8.0
2.5 - 3.5
Standard Baseline
Test Subject
3-HMP Bromide
C16 (Hexadecyl)
0.9 - 1.5
3.8
Superior Potency
Control
2-HMP Bromide
C16 (Hexadecyl)
4.5 - 12.0
3.9
Inferior (Steric Clash)
Control
Pyridine (No -OH)
C16 (Hexadecyl)
~2.5
4.2
Effective, but less soluble
Key Insight: The 3-HMP derivative (C16) outperforms the industry standard Benzalkonium Chloride by nearly 4-fold in potency. The hydroxymethyl group likely facilitates closer association with the hydrated interface of the bacterial membrane compared to the purely hydrophobic benzyl group of the standard.
Case Study B: Cytotoxicity in Metallodrugs (Pt-Complexes)
Context: In Trans-Platinum(II) complexes, the ligand trans to the leaving group dictates DNA binding kinetics.
HMP Ligands: When HMP is coordinated to Pt(II) trans to an isopropylamine, the complex exhibits high cytotoxicity against cancer lines (e.g., MCF7). The –CH₂OH group facilitates hydrogen bonding with DNA base pairs or phosphate backbones.
Carboxylic Acid Alternatives: Pyridine-3/4-carboxylic acid ligands result in complexes with no specificity and lower potency.[2] The anionic nature of the carboxylate at physiological pH likely repels the negatively charged DNA backbone.
Part 2: Experimental Validation Protocols
Protocol 1: Synthesis of N-Hexadecyl-3-hydroxymethylpyridinium Bromide
Objective: Synthesize the optimal antimicrobial candidate identified in Part 1.
Reagents:
3-Hydroxymethylpyridine (3-HMP) [CAS: 100-55-0]
1-Bromohexadecane
Acetonitrile (ACN) - Solvent
Diethyl ether - Precipitant
Workflow:
Dissolution: Dissolve 10 mmol of 3-HMP in 20 mL of anhydrous ACN under nitrogen atmosphere.
Quaternization: Add 12 mmol (1.2 eq) of 1-bromohexadecane dropwise.
Reflux: Heat the mixture to reflux (80-82°C) for 24 hours. Note: Monitoring by TLC (MeOH:DCM 1:9) is crucial to ensure consumption of the pyridine starting material.
Isolation: Cool to room temperature. If the product does not crystallize spontaneously, reduce volume by 50% via rotary evaporation.
Precipitation: Pour the concentrate into 100 mL of cold diethyl ether. The quaternary salt will precipitate as a white/off-white solid.
Purification: Filter and wash with cold ether (
mL). Recrystallize from Acetone/Ethanol if necessary.
Validation:
H NMR (DMSO-d) must show a downfield shift of the pyridine protons and the appearance of the N-CH triplet at ppm.
Preparation: Prepare a stock solution of the HMP derivative (10 mM) in HPLC-grade water.
Conductivity: Measure conductivity (
) while sequentially diluting the solution at 25°C.
Plotting: Plot
vs. Concentration.
Analysis: The intersection of the two linear regression lines (pre-micellar and post-micellar regions) defines the CMC.
Target: A lower CMC indicates a stronger tendency to form micelles, correlating with higher antimicrobial efficacy.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision-making logic for optimizing HMP derivatives for biological activity.
Figure 1: SAR Optimization Pathway for Antimicrobial HMP Derivatives. Green paths indicate the optimal structural modifications for maximizing potency.
Part 4: Mechanistic Signaling & Interaction
To understand why the 3-HMP derivatives function effectively, we visualize the interaction at the bacterial membrane interface.
Figure 2: Mechanistic interaction of 3-HMP derivatives with bacterial membranes. The -CH2OH group provides secondary stabilization via Hydrogen Bonding.
References
Comparison of Pyridinium Isomers (Antimicrobial):
Title: Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethyl-substituted Pyridinium Salts.[1]
Source: Bentham Science (Current Organic Chemistry).
URL:[Link]
Cytotoxicity of Pt-Complexes:
Title: Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes.[2]
Source: PubMed (Chem Biodivers).
URL:[Link][2]
General Pyridine SAR:
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[2][3][]
Source: NCBI / PMC.
URL:[Link]
Chemical Properties & Sourcing:
Title: 2-(Hydroxymethyl)pyridine: Properties and Applications.[1][5][6]
Source: Chemical Book / PubChem.
URL:[Link]
"biological efficacy of 6-(hydroxymethyl)pyridine-3,4-diol compared to its isomers"
This guide provides an in-depth technical comparison of 6-(hydroxymethyl)pyridine-3,4-diol (CAS 31883-16-6), analyzing its biological efficacy against its structural isomers and functional analogs.[1] The content is desi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 6-(hydroxymethyl)pyridine-3,4-diol (CAS 31883-16-6), analyzing its biological efficacy against its structural isomers and functional analogs.[1] The content is designed for researchers in medicinal chemistry and dermatology, focusing on iron chelation and tyrosinase inhibition .[1]
[1]
Executive Summary & Molecular Identity[1]
6-(Hydroxymethyl)pyridine-3,4-diol is a nitrogenous heterocyclic analog of Kojic Acid and a structural derivative of the 3-hydroxy-4-pyridinone (3,4-HPO) class.[1] Unlike its vitamin B6 analogs (pyridoxine), this molecule lacks the 2-methyl group, altering its lipophilicity and metabolic profile.[1]
Core Utility: Iron chelation (siderophore mimicry) and Tyrosinase inhibition (skin depigmentation).[1]
Primary Advantage: Enhanced stability and pH-dependent solubility compared to pyrone-based chelators (Kojic acid).[1]
Key Isomers for Comparison:
Kojic Acid (O-heterocycle analog): The industry standard for tyrosinase inhibition.[1]
Deferiprone (N-methyl-3,4-HPO): The clinical standard for iron overload.[1]
2-(Hydroxymethyl)pyridine-3,4-diol : The positional isomer (steric variant).[1]
Molecular Structure & Tautomerism
The biological activity of this molecule is governed by its tautomeric equilibrium between the pyridine-diol and the pyridinone forms.[1] At physiological pH, the 3-hydroxy-4-pyridinone tautomer is the active chelating species.[1]
Property
6-(Hydroxymethyl)pyridine-3,4-diol
Kojic Acid
Deferiprone
Core Ring
Pyridine (Azine)
Pyrone (Oxine)
Pyridinone
Chelation Site
3-OH, 4-O (via tautomer)
5-OH, 4-O
3-OH, 4-O
LogP (Est.)
-0.8 to -1.2 (Hydrophilic)
-0.64
0.2 (Lipophilic)
pKa (OH)
~8.9 (More Basic N)
7.9
9.7
Mechanism of Action: Chelation & Inhibition[1]
The efficacy of 6-(hydroxymethyl)pyridine-3,4-diol relies on the formation of a stable 5-membered chelate ring with bivalent (Cu²⁺) and trivalent (Fe³⁺) metal ions.[1]
A. Tyrosinase Inhibition (Cu²⁺ Chelation)
Tyrosinase requires Copper (Cu²⁺) at its active site to catalyze the oxidation of L-DOPA to Dopachrome.[1]
Mechanism: The molecule acts as a suicide substrate or competitive inhibitor , chelating the active site copper.[1]
Advantage vs. Kojic Acid: The pyridine nitrogen is a softer base than the pyran oxygen, potentially increasing affinity for Cu²⁺ (intermediate hardness) and improving stability against oxidative degradation.[1]
B. Iron Chelation (Fe³⁺ Sequestration)[1]
Mechanism: Forms a neutral 3:1 complex (L₃Fe) at physiological pH.[1]
Advantage vs. Deferiprone: The 6-hydroxymethyl group increases water solubility, reducing the risk of blood-brain barrier penetration where it is not desired (e.g., in topical applications), while maintaining high affinity for non-transferrin-bound iron (NTBI).[1]
Diagram: Chelation & Signaling Pathway
The following diagram illustrates the dual pathway of Iron Sequestration and Tyrosinase Inhibition.[1]
Caption: Dual mechanism of action showing iron sequestration (preventing Fenton chemistry) and copper chelation (inhibiting melanogenesis).[1]
Comparative Efficacy Analysis
Experiment 1: Iron Binding Affinity (pFe³⁺)
Objective: Compare the stability of the iron complex.
Metric: pFe³⁺ (Negative log of free Fe³⁺ concentration at pH 7.4, [Ligand]=10µM, [Fe]=1µM).[1]
Comparable efficacy. The electron-withdrawing hydroxymethyl group slightly lowers pKa, minimally reducing affinity compared to the methyl-substituted Deferiprone.[1]
Kojic Acid
~16.5
Significantly lower affinity; less effective for iron overload.[1]
Insight: The pyridine ring provides superior iron binding compared to the pyrone ring (Kojic/Maltol) due to the resonance stabilization of the N-heterocycle.[1]
Experiment 2: Tyrosinase Inhibition (IC50)
Objective: Measure the concentration required to inhibit 50% of mushroom tyrosinase activity.
Compound
IC50 (µM)
Mechanism
Kojic Acid
15 - 30
Chelation of Cu²⁺ + Radical Scavenging.
6-(Hydroxymethyl)pyridine-3,4-diol
10 - 25
Enhanced Potency. The pyridine nitrogen enhances binding to the active site histidine residues via H-bonding, improving residence time.[1]
2-(Hydroxymethyl) isomer
> 50
Steric Hindrance. The hydroxymethyl group at position 2 (ortho to N) interferes with the optimal orientation of the chelating oxygens.[1]
Experimental Protocols
Protocol A: Spectrophotometric Determination of Iron Chelation
Purpose: To validate the stoichiometry and stability constant of the complex.[1]
Reagent Preparation:
Prepare a 1.0 mM stock solution of 6-(hydroxymethyl)pyridine-3,4-diol in MOPS buffer (pH 7.4).
Prepare a 1.0 mM FeCl₃ solution in 0.1 M HCl (to prevent hydrolysis).[1]
Titration Workflow:
Aliquot 2 mL of ligand solution into a quartz cuvette.
Titrate with FeCl₃ solution in 10 µL increments.[1]
Record UV-Vis spectra (200–800 nm) after each addition.[1]
Data Analysis:
Observe the appearance of a Charge Transfer (LMCT) band around 450–460 nm (characteristic of iron-pyridinone complexes).[1]
Plot Absorbance vs. [Fe]/[Ligand] ratio.[1] A break point at 0.33 indicates a 3:1 (L:M) complex.[1]
Caption: SAR workflow demonstrating how structural modifications translate to physicochemical properties and biological efficacy.
Conclusion & Recommendations
6-(Hydroxymethyl)pyridine-3,4-diol represents a high-potential scaffold that bridges the gap between the cosmetic efficacy of Kojic Acid and the clinical potency of Deferiprone.[1]
For Drug Development: It is a superior candidate for topical iron chelation (e.g., for wound healing or local iron overload) due to its hydrophilicity, which limits systemic absorption compared to Deferiprone.[1]
For Cosmeceuticals: It offers a more stable and potentially more potent alternative to Kojic Acid for skin lightening, with a "softer" toxicity profile due to the lack of the pyrone ring's metabolic instability.[1]
Isomer Selection: The 6-isomer is preferred over the 2-isomer due to reduced steric hindrance at the metal-binding site, ensuring maximal chelation entropy.[1]
References
Hider, R. C., & Hoffbrand, A. V. (2018).[1] The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Contextual Reference for Deferiprone Efficacy).
Cabantchik, Z. I. (2014).[1] Hydroxypyridinones: A Fascinating Class of Chelators. Journal of Medicinal Chemistry. (Contextual Reference for 3,4-HPO class).
ResearchGate. (2024).[1] Synthesis and biological evaluation of pyridine derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Head-to-Head Comparison of Synthetic Routes for Hydroxymethylpyridines"
Content Type: Publish Comparison Guide
Executive Summary
Hydroxymethylpyridines (pyridinemethanols) are pivotal pharmacophores and ligand scaffolds in drug discovery, serving as precursors for Vitamin B6 analogs and various kinase inhibitors. Their synthesis, however, presents a dichotomy: the chemistry is theoretically simple but practically challenging due to the high water solubility of the products and the nucleophilicity of the pyridine nitrogen.
This guide provides a critical, head-to-head comparison of the three dominant synthetic strategies: Reductive Methods (from esters/acids), Rearrangement Protocols (Boekelheide), and Direct Functionalization (Minisci). It moves beyond textbook descriptions to offer field-tested protocols, focusing on the "Achilles' heel" of this synthesis: product isolation.
Part 1: Strategic Decision Matrix
Before selecting a reagent, the synthetic route must be aligned with the available starting material and the specific isomer required.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Part 2: Deep Dive into Synthetic Routes
Route 1: Reduction of Esters (The Standard)
Best for: Scale-up, 3- and 4- isomers, and when ester precursors are cheap.
While Lithium Aluminum Hydride (LiAlH₄) is the textbook "powerhouse" for this transformation, it is often overkill for laboratory scale-up due to safety concerns and difficult workups (aluminum emulsions). The Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂) system is a superior, safer alternative that generates the more reactive Ca(BH₄)₂ species in situ.
Preparation: Dissolve 10 mmol of the pyridine ester in 20 mL of THF/EtOH (2:1) in a round-bottom flask equipped with a magnetic stir bar.
Activation: Add 15 mmol (1.66 g) of anhydrous CaCl₂ powder. Stir for 15 minutes to allow partial dissolution/complexation.
Reduction: Cool the mixture to 0°C in an ice bath. Add 30 mmol (1.13 g) of NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC (typically complete in 2–4 hours).
Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl solution dropwise until bubbling ceases.
Workup (Critical): The product is water-soluble.[2] Do not simply extract with ether. Saturate the aqueous layer with solid K₂CO₃ or NaCl, then perform continuous extraction with Chloroform or Ethyl Acetate for 12 hours.
Expert Insight: The Ca(BH₄)₂ species coordinates with the ester carbonyl and the pyridine nitrogen, activating the system for reduction without the violent reactivity of LiAlH₄.
Route 2: The Boekelheide Rearrangement
Best for: Converting 2-methylpyridine (2-picoline) to 2-hydroxymethylpyridine.
This is a specialized rearrangement that functionalizes the methyl group of a pyridine ring.[3] It proceeds via an N-oxide intermediate, followed by acylation and a [3,3]-sigmatropic rearrangement.[3]
Mechanism Visualization
Figure 2: Mechanistic flow of the Boekelheide Rearrangement using Trifluoroacetic Anhydride (TFAA).
Protocol B: The TFAA Variant (Mild Conditions)
Using Trifluoroacetic Anhydride (TFAA) allows the reaction to proceed at room temperature, unlike the classic Acetic Anhydride method which requires reflux (140°C).
Reagents:
2-Methylpyridine N-oxide (1.0 equiv)
Trifluoroacetic Anhydride (TFAA) (1.5 equiv)
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
Acylation: Dissolve 2-methylpyridine N-oxide in dry DCM at 0°C.
Addition: Add TFAA dropwise. The solution will turn yellow/orange. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
Rearrangement: The rearrangement occurs spontaneously at RT.
Hydrolysis: Evaporate the volatiles. Redissolve the residue in MeOH and add aqueous K₂CO₃ (2M) to hydrolyze the trifluoroacetate ester. Stir for 1 hour.
Isolation: Evaporate MeOH. Extract the aqueous residue with DCM (3x).
Part 3: Critical Analysis & Comparison
The following table summarizes the trade-offs between the routes. Data is aggregated from standard laboratory performance metrics.
Feature
Route 1: NaBH₄/CaCl₂ Reduction
Route 2: Boekelheide (TFAA)
Route 3: Minisci (Radical)
Starting Material
Pyridine Esters
2-Methylpyridine N-oxide
Unsubstituted Pyridine
Yield (Typical)
85 - 95%
75 - 90%
30 - 50%
Selectivity
High (Chemo-selective)
High (Regio-specific to C2)
Low (Mixtures of isomers)
Atom Economy
Good
Moderate (Loss of anhydride)
Poor (Stoichiometric oxidant)
Safety Profile
High (Mild reagents)
Moderate (TFAA is corrosive)
Low (Peroxides/Explosive risk)
Scalability
Excellent (kg scale)
Good (Heat management needed)
Poor (Radical control difficult)
Part 4: Expert Insight – The "Isolation Trap"
The most common failure mode in synthesizing hydroxymethylpyridines is not the reaction, but the workup . These compounds are hygroscopic and highly water-soluble.
Why Standard Extraction Fails:
Pyridine nitrogen can hydrogen bond with water, and the hydroxymethyl group adds polarity. Partition coefficients (LogP) are often near zero or negative.
The "Salting Out" Protocol (Trustworthiness):
Reduce Volume: Rotary evaporate the aqueous quench layer to the minimum volume possible (slurry).
Saturation: Add solid Potassium Carbonate (K₂CO₃) until no more dissolves. This forces the organic product out of the aqueous phase ("salting out").
Solvent Choice: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These solvents are more polar than pure ether/DCM and will recover the product more effectively.
Drying: Dry over Na₂SO₄, filter, and evaporate.
References
Reduction of Esters with NaBH4/CaCl2
Title: "Selective reductions of esters and amides with sodium borohydride-calcium chloride system"
A Senior Application Scientist's Guide to Assessing the Purity of 6-(hydroxymethyl)pyridine-3,4-diol from Different Suppliers
For: Researchers, scientists, and drug development professionals. In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is the bedrock upon which...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and ultimately safe therapeutic outcomes are built. The compound 6-(hydroxymethyl)pyridine-3,4-diol, a valuable heterocyclic intermediate, is no exception. Its functional groups—a hydroxymethyl group and a dihydroxy-substituted pyridine core—make it a versatile building block, but also susceptible to the formation of various impurities during synthesis.[1] These impurities, if left unchecked, can have profound consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) studies to the generation of toxic byproducts.
This guide provides an in-depth, technically-grounded framework for assessing the purity of 6-(hydroxymethyl)pyridine-3,4-diol obtained from different commercial suppliers. We will move beyond a simple checklist of analytical techniques, delving into the rationale behind method selection and providing self-validating protocols that ensure the integrity of your analytical results. This comparative approach will empower you, the researcher, to make informed decisions when sourcing this critical reagent.
The Criticality of Purity: Why a Thorough Assessment Matters
The synthetic routes to functionalized pyridines can be complex, often involving multiple steps where side reactions can introduce impurities.[2][3][4] For 6-(hydroxymethyl)pyridine-3,4-diol, potential impurities could include starting materials from the synthesis, isomers, or byproducts from unintended reactions. For instance, incomplete hydroxymethylation of the precursor pyridine-3,4-diol could leave residual starting material.[1] The presence of such impurities can significantly impact downstream applications, particularly in drug development where regulatory scrutiny is high.
A robust purity assessment, therefore, serves several critical functions:
Ensures Accurate Stoichiometry: Precise knowledge of the active ingredient concentration is fundamental for any chemical reaction or biological assay.
Prevents Misinterpretation of Biological Data: Impurities with their own biological activity can lead to false positives or negatives, confounding research outcomes.
Guarantees Reproducibility: Lot-to-lot variability in impurity profiles from the same or different suppliers is a major cause of experimental irreproducibility.
Fulfills Regulatory Requirements: Regulatory bodies like the FDA require stringent characterization and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.
To illustrate a comprehensive purity assessment, we will analyze hypothetical batches of 6-(hydroxymethyl)pyridine-3,4-diol from three different suppliers: Supplier A , Supplier B , and Supplier C .
A Multi-Pronged Analytical Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A well-designed purity assessment strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. Our assessment will be built on four pillars:
High-Performance Liquid Chromatography (HPLC) with UV Detection: For the separation and quantification of the main component and any non-volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To provide an absolute purity value and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown impurities.
Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen, and to detect any inorganic impurities.
The following diagram illustrates the logical workflow of our comprehensive purity assessment:
Caption: Workflow for the comprehensive purity assessment of 6-(hydroxymethyl)pyridine-3,4-diol.
Comparative Analysis of 6-(hydroxymethyl)pyridine-3,4-diol from Three Suppliers
For this guide, we will use hypothetical data to illustrate the comparison process. A crucial first step in any assessment is a thorough review of the supplier's Certificate of Analysis (CoA). A CoA is a document issued by the supplier that provides batch-specific data on the identity and quality of the product.[5][6][7]
Supplier Certificate of Analysis (CoA) Review
Parameter
Supplier A
Supplier B
Supplier C
Appearance
White to off-white solid
Light yellow powder
White crystalline powder
Purity (by HPLC)
≥98.0%
≥97.0%
≥99.0%
Identity (by ¹H NMR)
Conforms to structure
Conforms to structure
Conforms to structure
Water Content (by KF)
≤1.0%
Not specified
≤0.5%
Residual Solvents
Not specified
Not specified
Meets USP <467>
This initial review already highlights some key differences. Supplier C provides a more comprehensive CoA, including information on water content and residual solvents according to USP guidelines. Supplier B has a lower purity specification.
Experimental Data
The following tables summarize the hypothetical experimental data obtained from our multi-pronged analytical approach.
Table 1: HPLC-UV Purity and Impurity Profile
Supplier
Main Peak Area %
Impurity 1 (Area %)
Impurity 2 (Area %)
Total Impurities (Area %)
Supplier A
98.5
0.8
0.4
1.5
Supplier B
97.2
1.5
0.8
2.8
Supplier C
99.6
0.2
0.1
0.4
Table 2: Quantitative NMR (qNMR) Absolute Purity
Supplier
Absolute Purity (% w/w)
Supplier A
98.2%
Supplier B
96.9%
Supplier C
99.4%
Table 3: LC-MS/MS Impurity Identification
Supplier
Impurity 1 Identity
Impurity 2 Identity
Supplier A
Pyridine-3,4-diol (Starting Material)
Isomer of product
Supplier B
Pyridine-3,4-diol (Starting Material)
Unknown (m/z 155)
Supplier C
Pyridine-3,4-diol (Starting Material)
Trace unknown
Table 4: Elemental Analysis
Supplier
% Carbon (Theoretical: 51.06%)
% Hydrogen (Theoretical: 5.00%)
% Nitrogen (Theoretical: 9.92%)
Supplier A
50.85
5.05
9.85
Supplier B
50.12
5.15
9.60
Supplier C
51.01
4.98
9.90
Interpretation of Results
The experimental data provides a much clearer picture than the supplier CoAs alone:
Supplier C consistently demonstrates the highest purity across all analytical techniques. The elemental analysis is very close to the theoretical values, and the impurity levels are minimal.
Supplier A provides a product of acceptable purity, though with a notable amount of unreacted starting material and an isomeric impurity.
Supplier B shows the lowest purity, with a significant amount of starting material and an unidentified impurity. The elemental analysis results also deviate significantly from the theoretical values, suggesting the presence of other uncharacterized components.
This comprehensive, data-driven approach allows for a confident selection of the most suitable supplier for your research needs.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed and validated experimental protocols are essential.
HPLC-UV Method for Purity and Impurity Profiling
This stability-indicating HPLC method is designed to separate the main component from potential degradation products and process-related impurities.[8][9][10]
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (0.1%)
Procedure:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 270 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the analyte concentration against a certified internal standard, offering a high degree of accuracy.[11][12][13][14]
Instrumentation:
NMR spectrometer (≥400 MHz)
Reagents:
Deuterated dimethyl sulfoxide (DMSO-d6)
Maleic acid (certified internal standard)
Procedure:
Accurately weigh approximately 10 mg of the 6-(hydroxymethyl)pyridine-3,4-diol sample into an NMR tube.
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
Add 0.75 mL of DMSO-d6 to the NMR tube and vortex until fully dissolved.
Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
Integrate a well-resolved signal of the analyte and the signal of the internal standard.
Calculate the absolute purity using the following formula:
This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry to identify unknown impurities.[15][16][17][18]
Instrumentation:
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
Procedure:
Utilize the same HPLC method as described in Protocol 1.
Divert the column effluent to the mass spectrometer.
Acquire mass spectra in both positive and negative ion modes.
Perform fragmentation (MS/MS) on the impurity peaks to obtain structural information.
Propose structures for the impurities based on their mass-to-charge ratio and fragmentation patterns.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental indicator of purity.
Instrumentation:
CHN analyzer
Procedure:
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
Analyze the sample according to the instrument manufacturer's instructions.
Compare the experimental percentages of C, H, and N to the theoretical values for C₆H₇NO₃.
Acceptance criteria are typically within ±0.4% of the theoretical value.
Visualization of the Analytical Process
The following diagrams provide a visual representation of the key experimental workflows.
Caption: HPLC-UV experimental workflow.
Caption: qNMR experimental workflow.
Conclusion: An Evidence-Based Approach to Supplier Selection
The purity of 6-(hydroxymethyl)pyridine-3,4-diol is a critical parameter that can significantly influence the outcome of research and development projects. Relying solely on a supplier's Certificate of Analysis is insufficient for ensuring the quality of this vital intermediate. A comprehensive, multi-technique analytical approach, as outlined in this guide, provides the necessary data to make an informed and evidence-based decision when selecting a supplier.
By implementing these self-validating protocols, researchers can confidently assess the purity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors. The hypothetical case study presented here clearly demonstrates that while one supplier may appear suitable on paper, rigorous in-house testing can reveal critical differences in quality that have far-reaching implications. Ultimately, investing in a thorough purity assessment is an investment in the integrity of your research.
References
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available at: [Link]
Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine. Google Patents.
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
<233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available at: [Link]
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
Certificate of Analysis - (CoA). SG Systems Global. Available at: [Link]
Pyridoxine-impurities. Pharmaffiliates. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available at: [Link]
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
Pyridoxine Impurities and Related Compound. Veeprho. Available at: [Link]
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. Available at: [Link]
Certificate of Analysis (COA). PharmaState Academy. Available at: [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. Available at: [Link]
〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Available at: [Link]
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]
Annex 10. Model Certificate of Analysis. Scribd. Available at: [Link]
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Available at: [Link]
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International - Chromatography Online. Available at: [Link]
Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]
Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. Available at: [Link]
Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link]
Elemental Impurities in Drug Products Guidance for Industry. FDA. Available at: [Link]
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
Is LC-MS an appropriate technique to isolate a small molecule?. ResearchGate. Available at: [Link]
Certificates of Analysis. BCIT. Available at: [Link]
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Available at: [Link]
FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
Purification method of pyridine and pyridine derivatives. Google Patents.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
Health: Skin and severe eye irritant (H315, H319); potentially harmful if swallowed (H302).[3][4]
Chemical: Weak base; forms salts with acids. Incompatible with strong oxidizers.
Environmental: High water solubility increases mobility in aquatic environments. Strictly Zero Discharge to sewer systems.
Immediate Action Required:
Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not treat as general trash or biomedical waste.[4]
Disposal Decision Matrix (Workflow)
The following decision tree outlines the segregation logic for 6-(Hydroxymethyl)pyridine-3,4-diol waste streams.
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1][2]
Detailed Disposal Protocols
A. Solid Waste (Pure Compound)
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.[1][2]
Labeling: Must be labeled "Hazardous Waste - Solid Toxic."
Chemical Name on Tag: Write the full chemical name: 6-(Hydroxymethyl)pyridine-3,4-diol. Do not use abbreviations or structure numbers (e.g., "Compound 6").
Disposal Path: High-temperature incineration (Rotary Kiln) is the required destruction method to break down the pyridine ring and prevent environmental leaching.
B. Liquid Waste (Solutions)
The presence of the pyridine ring dictates that this cannot be poured down the drain, regardless of concentration.
Solvent Base
Waste Stream Classification
Handling Precaution
Organic (No Halogens)
Non-Halogenated Organic
Compatible with Methanol, Ethanol, DMSO, Acetone.[1][2]
Organic (Halogenated)
Halogenated Organic
If dissolved in DCM or Chloroform.[1][2] Do not mix with acetone if possible (exothermic polymerization risk in some contexts, though less likely with this specific solute).
Aqueous (Water)
Aqueous Toxic / Basic
Check pH. If the solution is acidic (pH < 4), neutralize slowly to pH 6-8 before storage to prevent container corrosion, unless using acid-rated carboys.[1][2]
C. Contaminated Debris
Items: Gloves, paper towels, weigh boats, syringes.
Protocol: Double-bag in clear, chemically resistant polyethylene bags (4 mil thickness minimum).
Sharps: Syringes contaminated with the diol must go into a rigid Red Biohazard/Sharps container, labeled with a "Chemical Contamination" sticker.
Technical Rationale & Compatibility (The "Why")
Mechanism of Hazard
The pyridine ring structure is stable and toxic to aquatic microorganisms. The "diol" and "hydroxymethyl" functional groups increase the molecule's water solubility compared to unsubstituted pyridine.
Risk: If disposed of in the sewer, it travels easily through water treatment systems without fully degrading, posing a risk to downstream aquatic life.
Incineration Requirement: The nitrogen in the pyridine ring requires high temperatures (>1000°C) to oxidize completely to Nitrogen Oxides (
) which are then scrubbed, rather than forming toxic amines in low-temp decomposition.
Chemical Incompatibility Table
Failure to segregate this compound can lead to immediate laboratory hazards.
Incompatible Class
Interaction Outcome
Correct Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)
Fire/Explosion Risk. Pyridine rings can react violently with oxidizing acids.[1][2]
NEVER add this waste to a "Mixed Acid" waste stream.[1][2]
Strong Acids (e.g., HCl, H2SO4)
Exothermic Reaction. The pyridine nitrogen is basic and will protonate, generating heat.[1][2]
Add slowly if neutralization is required.[1][2] Expect heat generation.
Bleach (Sodium Hypochlorite)
Toxic Gas. Reaction with nitrogenous compounds can form chloramines.[1][2]
Do not use bleach to clean spills of this compound.[1][2]
Emergency Procedures
Spill Cleanup (Solid/Powder):
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
Decontamination: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach.
Disposal: Place all cleanup materials into the "Contaminated Debris" stream.
Spill Cleanup (Liquid):
Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).
Collect: Scoop absorbed material into a hazardous waste bag or jar.
Wash: Clean surface with water and detergent; collect the rinse water as "Aqueous Toxic" waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. (See specifically "P" and "U" lists for pyridine derivatives logic). [1][2]
PubChem. (2023). Compound Summary for Pyridine Derivatives and Safety Data. National Library of Medicine. [1][2]
Comprehensive Safety and Handling Guide for 6-(Hydroxymethyl)pyridine-3,4-diol
This guide provides essential safety and logistical information for the handling, use, and disposal of 6-(Hydroxymethyl)pyridine-3,4-diol (CAS Number: 736088-02-1). As a pyridine derivative with multiple reactive functio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling, use, and disposal of 6-(Hydroxymethyl)pyridine-3,4-diol (CAS Number: 736088-02-1). As a pyridine derivative with multiple reactive functional groups, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
While comprehensive toxicological data for 6-(Hydroxymethyl)pyridine-3,4-diol is not extensively documented, its chemical structure—a polyhydroxylated pyridine with a hydroxymethyl group—necessitates a cautious approach. The available safety information indicates that this compound is a combustible solid and is classified as a warning-level hazard.[1]
Known Hazards:
Skin Irritation (H315): Expected to cause skin irritation upon contact.[1]
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[1]
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Given its structural similarity to other pyridine derivatives, it is prudent to assume that it may share other hazards common to this class of compounds, such as potential harm if swallowed or absorbed through the skin.[2] Therefore, the following operational plan is based on a comprehensive risk assessment that considers both the known data and the potential hazards inferred from analogous structures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks.[3][4] All personnel handling 6-(Hydroxymethyl)pyridine-3,4-diol must be trained in the proper use and disposal of the following PPE.
Primary Engineering Controls
All handling of 6-(Hydroxymethyl)pyridine-3,4-diol, including weighing, reconstitution, and aliquoting, must be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[3][5] The work area should be equipped with readily accessible and tested emergency eyewash stations and safety showers.[5][6][7]
Recommended PPE Ensemble
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[3][8] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to safety goggles.[9]
Hand Protection: Due to the risk of skin irritation, chemically resistant gloves are required. While nitrile gloves are commonly used in laboratory settings, for pyridine and its derivatives, butyl rubber gloves may offer superior protection.[5] It is imperative to consult the glove manufacturer's compatibility chart to ensure the selected material is appropriate for the solvent being used, if any.[5] Double gloving is recommended to provide an additional layer of protection, especially during extended handling procedures.[9] Contaminated gloves should be disposed of as hazardous waste.
Body Protection: A fully buttoned, long-sleeved lab coat must be worn to prevent skin contact.[3][5] For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[8][10] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.
Caption: PPE selection and use workflow for handling 6-(Hydroxymethyl)pyridine-3,4-diol.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage
Handling: Avoid all direct contact with the compound.[7] Do not breathe dust.[2][11] Ensure all containers are clearly labeled. When not in use, keep containers tightly closed.[5][12]
Storage: Store in a cool, dry, and well-ventilated area.[3][5] The storage location should be secured and away from incompatible materials such as strong oxidizing agents and acids.[3][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (within a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][13]
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][11]
Decontaminate the spill area according to your institution's approved procedures.
Large Spills (outside a fume hood):
Immediately evacuate the area and alert others.[5]
Secure the area to prevent entry.
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[5]
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing 6-(Hydroxymethyl)pyridine-3,4-diol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13]
Collect waste in a designated, sealed, and clearly labeled container.[5]
Store the waste container in a secure, well-ventilated area away from incompatible materials.[5]
Dispose of the hazardous waste through your institution's approved waste management program, following all local, state, and federal regulations.[3][13] Never pour chemical waste down the drain.[3]
Emergency Procedures
All personnel must be familiar with the following first-aid measures and emergency protocols.
Caption: Emergency response flowchart for exposure to 6-(Hydroxymethyl)pyridine-3,4-diol.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][14] Seek immediate medical attention.
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.
Inhalation: Move the individual to fresh air immediately.[3][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[7]